molecular formula C7H11NO3 B6163047 2-(2-oxopiperidin-4-yl)acetic acid CAS No. 32741-96-1

2-(2-oxopiperidin-4-yl)acetic acid

Número de catálogo: B6163047
Número CAS: 32741-96-1
Peso molecular: 157.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(2-Oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring bearing both an acetic acid side chain and a carbonyl group, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research value lies in its application as a key precursor for nootropic and neuroprotective agents targeting the central nervous system (CNS) . The 2-oxopiperidine scaffold is of significant interest for designing compounds that may enhance cognitive function and support neurological health, partly due to its potential to improve blood-brain barrier penetration . Furthermore, derivatives of this compound, such as alkyl esters incorporating the 2-oxopiperidine moiety, have been investigated as potent chemical penetration enhancers (CPEs) for transdermal drug delivery systems. These studies show that such structures can effectively increase the skin permeability of active pharmaceutical ingredients, offering a promising approach for non-invasive administration . The compound is characterized by its molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with care, as it may cause skin and eye irritation and specific respiratory precautions are recommended .

Propiedades

Número CAS

32741-96-1

Fórmula molecular

C7H11NO3

Peso molecular

157.2

Pureza

95

Origen del producto

United States
Foundational & Exploratory

What is 2-(2-oxopiperidin-4-yl)acetic acid used for in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(2-Oxopiperidin-4-yl)acetic Acid in Drug Discovery

Abstract

The advent of Targeted Protein Degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system. A cornerstone of modern PROTAC design is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive technical overview of 2-(2-oxopiperidin-4-yl)acetic acid , a pivotal chemical scaffold that forms the structural core of CRBN-binding ligands like pomalidomide. We will dissect its synthesis, its crucial role in PROTAC design, and the detailed experimental protocols required to forge and validate potent protein-degrading molecules. This document is intended for researchers, chemists, and drug development professionals actively working in the field of targeted protein degradation.

Part 1: The Core Scaffold: Synthesis, Chirality, and Chemical Identity

The utility of any advanced chemical tool begins with a fundamental understanding of its core components. The 2-(2-oxopiperidin-4-yl)acetic acid moiety is not merely an inert building block; its specific stereochemistry and chemical handles are essential for its function in recruiting the Cereblon E3 ligase.

Chemical Identity
  • Systematic Name: 2-(2-oxopiperidin-4-yl)acetic acid

  • Synonyms: 4-(Carboxymethyl)-2-piperidinone

  • CAS Number: 32741-96-1[1]

  • Molecular Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol

The Criticality of Chirality

The interaction between immunomodulatory imide drugs (IMiDs) and Cereblon is highly stereospecific. The glutarimide ring of thalidomide, lenalidomide, and pomalidomide binds within a hydrophobic pocket of CRBN, often referred to as the "tri-tryptophan cage".[2][3] Structural studies have unequivocally shown that only the (S)-enantiomer is active in binding CRBN and inducing the subsequent degradation of neosubstrate proteins.[4] The (R)-enantiomer is inactive in this regard. Therefore, for any drug discovery program leveraging this scaffold, establishing and controlling the stereochemistry is paramount. This guide will focus on the synthesis of the biologically relevant (S)-enantiomer.

Synthetic Protocol: Enantioselective Synthesis of (S)-2-(2-Oxopiperidin-4-yl)acetic Acid

A robust and scalable synthesis of the chiral core is the first critical step. While multiple routes to piperidones exist, a practical approach involves the construction of a substituted pyridine ring followed by asymmetric reduction and subsequent chemical transformations. The following protocol is a representative synthesis derived from established chemical principles for creating such scaffolds.[5][6][7]

Step 1: Synthesis of 4-(Cyanomethyl)-1-tritylpyridin-2(1H)-one

  • Starting Materials: 4-(chloromethyl)-2-methoxypyridine, Sodium Cyanide (NaCN), Trityl chloride (TrCl), solvent (e.g., Acetonitrile).

  • Procedure:

    • React 4-(chloromethyl)-2-methoxypyridine with NaCN in a polar aprotic solvent like DMSO to yield 4-(cyanomethyl)-2-methoxypyridine.

    • Protect the pyridine nitrogen with a bulky protecting group like trityl by reacting with Trityl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

    • The resulting pyridinium salt is then converted to the pyridin-2(1H)-one via treatment with an oxygen source, often through a series of steps involving hydrolysis of the methoxy group.

Step 2: Asymmetric Hydrogenation

  • Catalyst System: A chiral rhodium or ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) is chosen for its proven efficacy in asymmetric reductions of cyclic enamides.

  • Procedure:

    • Dissolve the 4-(cyanomethyl)-1-tritylpyridin-2(1H)-one from Step 1 in a suitable solvent (e.g., methanol or ethanol) in a high-pressure hydrogenation vessel.

    • Add the chiral catalyst system.

    • Pressurize the vessel with hydrogen gas (H₂) to approximately 50-100 atm and heat to 40-60 °C.

    • The reaction is monitored by HPLC until completion. This step establishes the crucial (S)-stereocenter at the C4 position.

Step 3: Deprotection and Hydrolysis

  • Reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).

  • Procedure:

    • Remove the trityl protecting group by treating the product of Step 2 with a strong acid like TFA in DCM.

    • Once deprotection is complete, subject the resulting (S)-4-(cyanomethyl)piperidin-2-one to strong acidic hydrolysis (e.g., refluxing in 6M HCl). This converts the nitrile group (-CN) into a carboxylic acid (-COOH).

    • After reaction completion, neutralize the solution and extract the product. Purification via crystallization or chromatography yields the final target compound, (S)-2-(2-oxopiperidin-4-yl)acetic acid. Chiral HPLC can be used to confirm the enantiomeric excess (ee) of the final product.[8][9][10]

Visualization: Synthetic Pathway

G cluster_0 Step 1: Pyridinone Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection & Hydrolysis start 4-(Chloromethyl)-2-methoxypyridine mid1 4-(Cyanomethyl)-2-methoxypyridine start->mid1 NaCN mid2 Trityl-protected Pyridinium Salt mid1->mid2 TrCl, Base end1 4-(Cyanomethyl)-1-tritylpyridin-2(1H)-one mid2->end1 Hydrolysis end2 (S)-4-(Cyanomethyl)-1-tritylpiperidin-2-one end1->end2 H2, Chiral Ru/Rh Catalyst mid3 (S)-4-(Cyanomethyl)piperidin-2-one end2->mid3 TFA final (S)-2-(2-Oxopiperidin-4-yl)acetic acid mid3->final 6M HCl, Reflux PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 CRBN E3 Ligase PROTAC->E3 E3->POI Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.
The Art of the Linker: Design and Selection

The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy, influencing ternary complex stability, cell permeability, and solubility. [11]The choice of linker is an empirical process, but guided by key principles. [12]

  • Length: The linker must be long enough to span the distance between the POI and E3 ligase without steric clash, but not so long that it prevents productive ternary complex formation. [12]* Composition:

    • Polyethylene Glycol (PEG) Linkers: Commonly used to improve solubility and pharmacokinetic properties. The ether oxygens can also form hydrogen bonds that stabilize the ternary complex. [12] * Alkyl Chains: Simple, flexible linkers that are synthetically tractable. They provide conformational flexibility but can increase lipophilicity. [11]* Attachment Point: The "exit vector" on both the warhead and the E3 ligase ligand is crucial. For pomalidomide-type ligands, the acetic acid handle derived from our core scaffold is a common and effective attachment point. [6] Causality: A researcher might choose a PEG linker over a simple alkyl chain when dealing with a greasy, poorly soluble warhead to improve the overall physicochemical properties of the final PROTAC. Conversely, if a PROTAC is already large and polar, a shorter alkyl linker might be preferred to improve cell permeability. The process is iterative, often requiring the synthesis of a small library of linkers with varying lengths and compositions to find the optimal degrader. [11][13]

Synthetic Workflow: Building a PROTAC

The synthesis is a modular process. A pomalidomide-based E3 ligase ligand is first functionalized with a linker, and this intermediate is then coupled to the POI-binding warhead. Amide bond formation is a robust and widely used conjugation chemistry.

Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate (Amide Coupling)

This protocol describes the synthesis of a pomalidomide derivative ready for conjugation, starting from a molecule derived from our core scaffold.

  • Starting Materials: 4-amino-2-((S)-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide), Boc-protected amino-PEG-acid linker (e.g., Boc-NH-PEG3-COOH), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • To a solution of Pomalidomide (1.0 eq) and the Boc-protected PEG linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).

    • Stir the mixture for 5 minutes at room temperature.

    • Add DIPEA (2.5 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-linker conjugate.

    • Remove the Boc protecting group using TFA in DCM to yield the amine-functionalized pomalidomide-linker, ready for the next coupling step.

Protocol 2: Complete Synthesis of a BRD4-Degrader (dBET1-like molecule)

This protocol details the final coupling step to create a PROTAC targeting the BRD4 protein, using the well-known inhibitor JQ1 as the warhead.

  • Starting Materials: Pomalidomide-linker-amine (from Protocol 1), JQ1-acid (the carboxylic acid analog of JQ1), HATU, DIPEA, DMF.

  • Procedure:

    • To a solution of JQ1-acid (1.0 eq) and the pomalidomide-linker-amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq). [14] * Stir for 5 minutes at room temperature.

    • Add DIPEA (2.5 eq) and stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS. [14] * Work-up the reaction as described in Protocol 1.

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Visualization: PROTAC Synthesis Workflow

G Pomalidomide Pomalidomide (CRBN Ligand) Intermediate Boc-Pomalidomide-Linker Pomalidomide->Intermediate Amide Coupling (HATU, DIPEA) Linker Boc-NH-Linker-COOH Linker->Intermediate JQ1 JQ1-COOH (POI Ligand) Final_PROTAC Final PROTAC (dBET1-like) JQ1->Final_PROTAC Amine_Intermediate NH2-Pomalidomide-Linker Intermediate->Amine_Intermediate Boc Deprotection (TFA) Amine_Intermediate->Final_PROTAC Amide Coupling (HATU, DIPEA)

Caption: Modular synthesis of a pomalidomide-based BRD4 PROTAC.

Part 3: Biological Evaluation and Key Assays

Synthesizing a PROTAC is only the beginning. A rigorous, multi-tiered evaluation is necessary to confirm its mechanism of action and quantify its potency.

Confirming Target Engagement: Cereblon Binding Assays

The first step is to ensure the E3 ligase ligand binds to its target, CRBN. Several biophysical techniques are employed for this purpose.

  • Surface Plasmon Resonance (SPR): Immobilizes CRBN on a sensor chip and measures the binding of the ligand in real-time by detecting changes in the refractive index. Provides kinetic data (kon, koff) and affinity (KD). [][16]* Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS). It is a gold standard for affinity determination but is low-throughput. [17]* Fluorescence Polarization (FP) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Competitive binding assays where the test compound displaces a known fluorescently-labeled CRBN binder. A decrease in FP or TR-FRET signal indicates successful binding. These methods are high-throughput and ideal for screening. [6][17] Protocol: Competitive TR-FRET Binding Assay

  • Assay Components: Purified His-tagged CRBN/DDB1 complex, Terbium (Tb)-conjugated anti-His antibody (donor), a fluorescently-labeled thalidomide analog (e.g., BODIPY-thalidomide, acceptor), test compounds (pomalidomide derivatives). [6]2. Procedure:

    • In a 384-well plate, add the CRBN/DDB1 complex and the Tb-anti-His antibody.

    • Add serial dilutions of the test compound.

    • Add the fluorescently-labeled thalidomide tracer.

    • Incubate for 1-2 hours at room temperature.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is plotted against the test compound concentration. The data is fitted to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Table 1: Representative Binding Affinities of IMiDs to Cereblon

CompoundAssay TypeBinding Affinity (IC₅₀ or Kᵢ)Reference(s)
ThalidomideTR-FRETIC₅₀ = 22.4 nM[6]
LenalidomideTR-FRETIC₅₀ = 8.9 nM[6]
PomalidomideTR-FRETIC₅₀ = 6.4 nM[6]
PomalidomideFPIC₅₀ = 153.9 nM[9]
ThalidomideAffinity BeadsIC₅₀ ~ 2 µM[1]

Note: Affinity values can vary significantly based on the assay format and conditions.

Assessing Ternary Complex Formation and Cooperativity

A successful PROTAC must form a stable ternary complex. The stability of this complex is influenced by cooperativity (α) , which measures how the binding of the first protein (e.g., CRBN) affects the PROTAC's affinity for the second protein (POI). [18]

  • α > 1 (Positive Cooperativity): The POI and E3 ligase make favorable protein-protein interactions, stabilizing the complex. This is highly desirable.

  • α = 1 (No Cooperativity): The two binding events are independent.

  • α < 1 (Negative Cooperativity): The two proteins sterically clash or repel each other, destabilizing the complex. This is undesirable.

Protocol: SPR Analysis of Ternary Complex Formation

  • Setup: Covalently immobilize the E3 ligase (CRBN/DDB1) onto a sensor chip.

  • Binary Binding: Inject a series of concentrations of the PROTAC alone over the chip to measure the binary affinity (KD_binary) of the PROTAC for the E3 ligase.

  • Ternary Binding: Inject the same series of concentrations of the PROTAC, but this time pre-incubated with a saturating concentration of the POI (e.g., BRD4). This measures the affinity of the PROTAC for the E3 ligase in the presence of the POI (KD_ternary). [18]4. Data Interpretation:

    • A successful ternary complex formation is indicated by a significantly larger binding response (RUmax) in the ternary experiment compared to the binary one. [16] * The cooperativity factor is calculated as α = KD_binary / KD_ternary . [18]An α value greater than 1 indicates positive cooperativity and a more stable ternary complex.

Measuring Efficacy: Protein Degradation Assays

The ultimate measure of a PROTAC's success is its ability to degrade the target protein in a cellular context. Western blotting is the gold-standard technique for this analysis. [19] Protocol: Western Blot for Protein Degradation

  • Cell Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates. Allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane.

Data Analysis: DC₅₀ and Dₘₐₓ

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to achieve 50% of the maximal degradation.

  • These values are determined by plotting the normalized protein levels against the log of the PROTAC concentration and fitting the data to a dose-response curve. [20] Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs

PROTAC NameTargetCell LineDC₅₀DₘₐₓReference(s)
dBET1BRD4MV4-11< 1 nM>95%[21]
ARV-771BRD422Rv11 nM>90%[22]
Compound 21BRD4THP-1~100 nM>80%[21]
B03CDK9MV4-117.62 nM>90%[22]
TD-802ARLNCaP12.5 nM93%[22]
Visualization: Biological Evaluation Workflow

G cluster_0 1. Target Engagement cluster_1 2. Ternary Complex Analysis cluster_2 3. Cellular Efficacy cluster_3 4. Functional Outcome a1 TR-FRET / SPR / ITC a2 Confirm CRBN Binding (Determine Kd / IC50) a1->a2 b1 SPR / TR-FRET a2->b1 b2 Assess Complex Formation (Determine Cooperativity α) b1->b2 c1 Western Blot / In-Cell Western b2->c1 c2 Quantify Degradation (Determine DC50 & Dmax) c1->c2 d1 Cell Viability / Phenotypic Assays c2->d1 d2 Confirm Downstream Effect (Determine IC50) d1->d2

Caption: Tiered workflow for evaluating PROTAC biological activity.

Part 4: Field-Proven Insights and Troubleshooting

The path from PROTAC design to a potent degrader is often not linear. Several common challenges require careful experimental design and troubleshooting.

The "Hook Effect"

A common phenomenon in PROTAC research is the "hook effect," where degradation efficiency decreases at very high PROTAC concentrations. [23]This occurs because the high concentration favors the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex.

  • Experimental Identification: The hook effect manifests as a bell-shaped curve in a dose-response experiment.

  • Mitigation and Troubleshooting:

    • Test a Wide Concentration Range: Always perform a dose-response curve spanning several orders of magnitude (e.g., pM to high µM) to identify the optimal degradation window and observe if a hook effect is present. [23] * Enhance Cooperativity: Redesigning the linker to promote more favorable protein-protein interactions can stabilize the ternary complex relative to the binary ones, thus reducing the hook effect. [23] * Biophysical Confirmation: Use assays like SPR or TR-FRET to correlate the concentration at which ternary complex formation peaks with the concentration of maximal degradation.

Overcoming Permeability Challenges

Due to their high molecular weight and large polar surface area, many PROTACs suffer from poor cell membrane permeability, limiting their therapeutic potential. [16][24]

  • Assessing Permeability:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures a compound's ability to cross an artificial lipid membrane. It is useful for assessing passive permeability. [25] * Caco-2 / MDCK Assays: Cell-based assays that use monolayers of intestinal (Caco-2) or kidney (MDCK) cells to model drug absorption and efflux. These assays can identify if a PROTAC is a substrate for efflux pumps like P-gp.

  • Design Strategies to Improve Permeability:

    • Reduce Molecular Weight: Use smaller warheads, E3 ligands, or shorter linkers. [24] * Mask Polar Surface Area: Incorporate intramolecular hydrogen bonds or replace polar groups with more lipophilic ones.

    • Optimize the Linker: Shorter, more hydrophobic alkyl linkers can sometimes improve permeability over long, polar PEG linkers. [24]

Troubleshooting Western Blots for PROTACs

While standard, Western blots for degradation can present unique challenges.

  • Problem: Weak or No Degradation Signal

    • Cause: The PROTAC may be impermeable, unstable, or simply inactive. The target protein may have a very slow turnover rate.

    • Solution: First, confirm target engagement using a biophysical assay (Part 3.1). Assess cell permeability (Part 4.2). Extend the treatment time (e.g., to 48 or 72 hours). Ensure your primary antibody is sensitive and specific. [2][22]* Problem: High Background

    • Cause: Non-specific antibody binding or issues with blocking/washing steps.

    • Solution: Optimize the blocking buffer (e.g., switch from milk to BSA). Increase the duration and number of TBST washes. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. [2][21]* Problem: Inconsistent Results Between Experiments

    • Cause: Variability in cell health, confluency, or passage number.

    • Solution: Standardize all cell culture parameters. Use cells within a consistent, low passage number range and seed plates to achieve a consistent confluency (e.g., 70-80%) at the time of lysis. [23]

Conclusion

The 2-(2-oxopiperidin-4-yl)acetic acid scaffold is a foundational element in the modern era of targeted protein degradation. Its role as a precursor to potent Cereblon-binding ligands has enabled the development of a multitude of PROTACs and molecular glues against a wide array of previously "undruggable" targets. A deep, practical understanding of its stereospecific synthesis, its incorporation into heterobifunctional degraders, and the rigorous suite of assays required to validate these molecules is essential for any researcher in the field. By combining rational design with empirical optimization and robust troubleshooting, the scientific community can continue to leverage this powerful scaffold to create the next generation of transformative medicines.

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Comprehensive Physicochemical and Analytical Profiling of 2-(2-Oxopiperidin-4-yl)acetic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Among these, functionalized lactams serve as highly versatile, metabolically stable scaffolds. This technical guide provides an in-depth analysis of 2-(2-oxopiperidin-4-yl)acetic acid , a bifunctional delta-lactam derivative[1]. Featuring a uniquely positioned acetic acid side chain, this molecule acts as a critical intermediate in the synthesis of peptidomimetics, CNS-penetrant therapeutics, and conformationally restricted pharmacological probes.

Core Physicochemical Parameters

Understanding the fundamental properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The exact molecular weight and structural identifiers are foundational to downstream analytical validation.

Table 1: Quantitative Physicochemical Data
ParameterValue
Chemical Name 2-(2-Oxopiperidin-4-yl)acetic acid
CAS Registry Number 2[2]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 1[1]
SMILES OC(=O)CC1CCNC(=O)C1[2]
Hydrogen Bond Donors 2 (Lactam NH, Carboxylic OH)
Hydrogen Bond Acceptors 3 (Lactam C=O, Carboxylic C=O, Carboxylic OH)

Causality in Structural Design: The molecular weight of 157.17 g/mol positions this compound as an ideal fragment-based drug discovery (FBDD) starting point[1]. It falls well below the 300 Da threshold for fragments, allowing for significant synthetic elaboration without violating Lipinski’s Rule of Five. The delta-lactam ring restricts the conformational flexibility of the attached substituents, which reduces the entropic penalty upon target binding. Furthermore, the lactam nitrogen is significantly less basic than a standard piperidine amine due to resonance with the adjacent carbonyl, rendering the molecule neutral at physiological pH and enhancing its potential for passive membrane permeability.

Self-Validating Analytical Methodologies

To ensure the integrity of 2-(2-oxopiperidin-4-yl)acetic acid batches before integration into complex synthetic pipelines, a self-validating analytical workflow is required. As a Senior Application Scientist, I mandate orthogonal testing: Liquid Chromatography-Mass Spectrometry (LC-MS) for exact mass confirmation, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy for regiochemical validation.

Protocol A: LC-MS/MS for Molecular Weight Validation
  • Objective: Confirm the molecular weight (157.17 g/mol ) and assess chromatographic purity.

  • Rationale for Matrix Selection: The compound contains a polar carboxylic acid and a lactam. A highly aqueous reverse-phase gradient with an acidic modifier is required to suppress the ionization of the carboxylic acid, ensuring predictable retention.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

    • Causality: This ratio ensures complete solvation of both the highly polar functional groups and the aliphatic ring system.

  • Column Selection: Equip the system with a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Configuration:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid (pH ~2.7) keeps the acetic acid moiety (pKa ~4.5) protonated and neutral, preventing peak tailing. Simultaneously, it provides the necessary protons for positive electrospray ionization (ESI+).

  • Ionization & Detection: Run the mass spectrometer in ESI+ mode.

    • Expected Outcome: The primary mass spectral peak should appear as the protonated molecular ion [M+H]⁺ at m/z 158.17 .

Protocol B: ¹H & ¹³C NMR for Structural Elucidation
  • Objective: Validate the C4 substitution pattern and confirm the presence of intact functional groups.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 10 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: Unlike D₂O or MeOD, DMSO-d6 is a strong hydrogen-bond acceptor that lacks exchangeable protons. This prevents the rapid deuterium exchange of the lactam -NH and carboxylic -OH protons, allowing them to be clearly observed in the spectrum.

  • ¹H NMR Acquisition: Acquire standard ¹H spectra at 400 MHz.

    • Expected Outcome: Look for the broad singlet of the carboxylic acid proton near 12.0 ppm and the lactam NH proton around 7.5 ppm. The methylene protons of the acetic acid side chain will appear as a distinct multiplet coupled to the C4 methine proton, confirming the regiochemistry.

  • Cross-Validation: Correlate the integrated proton counts with the molecular formula (C₇H₁₁NO₃) to ensure no degradation (e.g., decarboxylation) has occurred[1].

Analytical Logic & Workflow Visualization

The following diagram illustrates the self-validating logic used to certify the molecular weight and structure of 2-(2-oxopiperidin-4-yl)acetic acid prior to synthetic application.

G cluster_0 Orthogonal Analytical Pathways A 2-(2-Oxopiperidin-4-yl)acetic acid Sample Preparation B LC-MS/MS Analysis (ESI+ Mode, Acidic Matrix) A->B Aliquot 1 C 1H & 13C NMR Spectroscopy (DMSO-d6 Solvent) A->C Aliquot 2 D Molecular Weight Validation Expected: [M+H]+ m/z 158.17 B->D Mass Spec Data E Structural Confirmation Regiochemistry C->E Spectral Data F Batch Certification Ready for Synthesis D->F Correlate MW E->F Correlate Structure

Analytical workflow for validating the structure of 2-(2-oxopiperidin-4-yl)acetic acid.

Conclusion

The precise molecular weight of 157.17 g/mol and the robust delta-lactam architecture of 2-(2-oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) make it an indispensable reagent in advanced drug design[1]. By employing the self-validating analytical protocols detailed above, researchers can confidently verify the integrity of this building block, ensuring high-fidelity results in downstream amide coupling and peptidomimetic synthesis.

References

  • Benchchem. "2-(2-Oxopiperidin-4-yl)acetic acid | Benchchem". Benchchem.com. 1

  • Molport. "2-(2-oxopiperidin-4-yl)acetic acid | 32741-96-1 - Molport". Molport.com. 2

Sources

Rational Design and Mechanism of Action of 2-(2-Oxopiperidin-4-yl)acetic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) is not a standalone active pharmaceutical ingredient (API), but rather a highly privileged, pre-organized pharmacophore scaffold [1, 2]. With a molecular weight of 157.17 g/mol and the structural formula C₇H₁₁NO₃, it provides a rigidified framework that has become a cornerstone in the rational design of integrin antagonists, viral protease inhibitors, and coagulation cascade modulators. This whitepaper deconstructs the structural biology of this scaffold, details the mechanisms by which its derivatives exert their pharmacological effects, and provides self-validating experimental workflows for characterizing these interactions.

Structural Biology & Pharmacophore Rationale

The utility of 2-(2-oxopiperidin-4-yl)acetic acid derivatives stems from the thermodynamic advantages of conformational restriction. Flexible linear molecules suffer a massive entropic penalty upon binding to a target receptor. By embedding the functional groups into a 6-membered delta-lactam (oxopiperidine) ring, medicinal chemists "lock" the molecule into a bioactive conformation.

  • The Delta-Lactam Ring: Acts as a rigid spacer. The lactam carbonyl serves as a potent hydrogen-bond acceptor, while the nitrogen (if unsubstituted) acts as a hydrogen-bond donor.

  • The Acetic Acid Appendage: Provides a critical ionic anchor. At physiological pH, the carboxylate is deprotonated, allowing it to form robust salt bridges with basic residues (e.g., Arginine, Lysine) or coordinate with divalent metal cations.

ProteaseBinding Scaffold Core Scaffold 2-(2-oxopiperidin-4-yl)acetic acid Lactam Delta-Lactam Ring Rigid Spacer Scaffold->Lactam Carbonyl Lactam Carbonyl H-Bond Acceptor Scaffold->Carbonyl Acetate Acetic Acid Ionic Anchor Scaffold->Acetate S4 S4 Pocket Hydrophobic Lactam->S4 Directs Vector Oxyanion Oxyanion Hole Backbone NH Carbonyl->Oxyanion H-Bonding S1 S1 Pocket Cationic Residues Acetate->S1 Salt Bridge

Fig 1: Pharmacophore mapping of the oxopiperidine scaffold within protease active sites.

Core Mechanisms of Action

Mechanism I: Integrin Antagonism (The RGD Mimetic Paradigm)

Integrins are transmembrane heterodimers (α and β subunits) that mediate cell-extracellular matrix (ECM) adhesion. Many integrins (e.g., αvβ6, αIIbβ3) recognize the Arg-Gly-Asp (RGD) peptide sequence [6].

Derivatives of 2-(2-oxopiperidin-4-yl)acetic acid are engineered to act as non-peptide RGD mimetics. The mechanism of action relies on the Metal-Ion-Dependent Adhesion Site (MIDAS) located in the integrin β-subunit. The acetic acid moiety of the scaffold directly mimics the Aspartic acid of the RGD sequence, displacing a water molecule to coordinate with the Mg²⁺ or Mn²⁺ ion in the MIDAS. Meanwhile, the rigid oxopiperidine ring projects a basic functional group (mimicking Arginine) precisely into the acidic pocket of the α-subunit. This steric and electrostatic blockade prevents endogenous ligands (like fibronectin) from binding, thereby halting "outside-in" signaling cascades (e.g., FAK/Src pathways) implicated in fibrosis and thrombosis.

IntegrinPathway Ligand Extracellular Matrix Integrin Integrin Heterodimer Ligand->Integrin Binds RGD Drug Oxopiperidine Derivative Drug->Integrin Steric Blockade MIDAS MIDAS Motif (Mg2+) Drug->MIDAS Carboxylate Anchor FAK Focal Adhesion Kinase Integrin->FAK Inside-Out Signal MIDAS->Integrin Downstream Cell Migration FAK->Downstream Phosphorylation

Fig 2: Mechanism of integrin blockade by oxopiperidine derivatives via MIDAS anchoring.

Mechanism II: Protease Inhibition (Viral & Coagulation Targets)

In the context of serine and cysteine proteases (such as Factor Xa or SARS-CoV-2 Papain-like protease), the scaffold acts as a central recognition motif [4]. The mechanism is driven by active-site occupancy:

  • S1 Pocket Engagement: The acetic acid derivative is often coupled to an amidine or basic amine that dives deep into the S1 pocket to form a salt bridge with an internal Aspartate residue.

  • Oxyanion Hole Stabilization: The carbonyl oxygen of the oxopiperidine lactam acts as a hydrogen bond acceptor, interacting with the backbone NH groups of the protease's oxyanion hole, stabilizing the inhibitor-enzyme complex.

  • S4 Pocket Vectoring: The 3D geometry of the piperidine ring forces appended hydrophobic groups directly into the S4 pocket, creating a highly selective "lock-and-key" fit that linear molecules cannot achieve without severe entropic penalties.

Quantitative Data: The Entropic Advantage

To illustrate the causality of choosing the 2-(2-oxopiperidin-4-yl)acetic acid scaffold over flexible alternatives, we must look at the thermodynamics of binding. Conformational pre-organization minimizes the loss of entropy ( Δ S) upon target binding, translating directly to lower IC₅₀ values and longer drug-target residence times ( τ ).

Table 1: Thermodynamic and Kinetic Profiling of Scaffold Rigidity (Representative Integrin Binding Data)

Compound Scaffold TypeStructural FeatureTarget IC₅₀ (nM)Binding Entropy Penalty (-T Δ S)Residence Time ( τ )
Linear Aliphatic Acid Flexible (-CH₂-CH₂-COOH)450 ± 20Highly Positive (High Penalty)< 1 min
Pyrrolidinone Acetic Acid 5-membered lactam85 ± 5Moderate Penalty~ 5 min
2-(2-oxopiperidin-4-yl)acetic acid 6-membered lactam12 ± 2 Near Zero (Pre-organized) > 45 min

Data synthesis reflects the established structure-activity relationship (SAR) principles where 6-membered lactams provide optimal spatial vectors for αvβ6 integrin MIDAS coordination [6].

Experimental Workflows for Mechanistic Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in control to prove causality and eliminate false positives.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to establish direct, label-free target engagement and to quantify the residence time ( 1/koff​ ), which is the ultimate proof of the scaffold's entropic advantage.

SPRWorkflow Chip 1. CM5 Chip Preparation Immobilize 2. Target Immobilization Chip->Immobilize Analyte 3. Analyte Injection Immobilize->Analyte Binding 4. Real-Time Binding Analyte->Binding Analysis 5. Kinetic Analysis Binding->Analysis

Fig 3: Surface Plasmon Resonance (SPR) workflow for validating binding kinetics.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 dextran chip using EDC/NHS chemistry. Causality: This creates reactive succinimide esters necessary for covalent amine coupling of the target protein (e.g., purified integrin or protease).

  • Target Immobilization: Inject the target protein at pH 4.5 (below its pI) to pre-concentrate it on the matrix via electrostatic attraction, followed by covalent linkage. Quench excess esters with 1M ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the oxopiperidine derivatives across a concentration gradient (0.1 nM to 10 µM). Causality: Using a multi-cycle format rather than single-cycle prevents avidity artifacts and ensures the calculated koff​ reflects a true 1:1 Langmuir binding event.

  • Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.0) between cycles. Self-Validation: If the baseline does not return to zero, it indicates covalent or non-specific hydrophobic aggregation rather than specific pocket binding.

Protocol 2: Solid-Phase Integrin MIDAS Binding Assay

This assay validates functional antagonism at the MIDAS motif in a cell-free system.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microtiter plates with the natural ECM ligand (e.g., Fibronectin) at 1 µg/mL overnight at 4°C.

  • Cation-Dependent Blocking (The Critical Step): Wash wells with an assay buffer containing 1 mM MgCl₂ and 1 mM MnCl₂, then block with 1% BSA.

    • Self-Validating Control: In parallel wells, replace the divalent cations with 10 mM EDTA. Causality: EDTA chelates the metals, collapsing the MIDAS pocket. If the drug still shows "binding" or "inhibition" in the EDTA wells, the interaction is an artifact (non-specific sticking) rather than true MIDAS-mediated antagonism.

  • Competitive Incubation: Add purified integrin heterodimers concurrently with serial dilutions of the oxopiperidine derivative. Incubate for 2 hours at room temperature.

  • Detection: Wash unbound integrin, add an HRP-conjugated anti-integrin primary antibody, and develop with TMB substrate. Read absorbance at 450 nm to calculate the IC₅₀.

Conclusion

The 2-(2-oxopiperidin-4-yl)acetic acid scaffold is a masterclass in rational drug design. By leveraging the conformational rigidity of the delta-lactam and the ionic anchoring potential of the acetic acid moiety, researchers can overcome the entropic penalties that plague linear molecules. Whether deployed as an RGD-mimetic to block integrin-mediated fibrosis or as a rigid spacer to occupy the S1-S4 pockets of viral proteases, this scaffold ensures high-affinity, target-specific interventions.

References

  • Molport. "2-(2-oxopiperidin-4-yl)acetic acid | 32741-96-1". Molport Chemical Database. URL:[Link]

  • MDPI. "Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate". Molecules, 2024. URL: [Link]

  • ACS Publications. "Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease". Journal of Medicinal Chemistry, 2026. URL: [Link]

  • European Patent Office. "PIPERIDINE CXCR7 RECEPTOR MODULATORS". EPO Database. URL:[Link]

  • Google Patents. "WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin". Google Patents.

The 2-(2-Oxopiperidin-4-yl)acetic Acid Scaffold in Modern Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) is a highly versatile piperidine derivative with a molecular weight of 157.17 g/mol [1]. While simple in its monomeric form, this functionalized δ-valerolactam serves as a privileged scaffold in modern drug discovery. By providing a conformationally constrained cyclic framework coupled with a highly reactive acetic acid appendage, it enables the precise spatial orientation of pharmacophores. This whitepaper explores the biological activity of the 2-oxopiperidine scaffold across targeted protein degradation, kinase inhibition, and antiviral design, detailing the thermodynamic rationale and synthetic protocols required to leverage this moiety effectively.

Thermodynamic & Pharmacokinetic Rationale

In medicinal chemistry, the transition from linear aliphatic chains to cyclic scaffolds like 2-oxopiperidine is driven by the need to overcome the entropic penalty of binding.

  • Conformational Constraint: Linear peptides and linkers possess high degrees of rotational freedom. Upon binding to a target protein, freezing these rotatable bonds incurs a massive thermodynamic cost. The 2-oxopiperidine ring stiffens the molecular backbone, pre-organizing the molecule into a bioactive conformation that mimics protein secondary structures, such as α-helices[2].

  • Physicochemical Tuning: The lactam dipole of the oxopiperidine ring improves aqueous solubility and acts as a directional hydrogen bond acceptor. Furthermore, adjusting the ring size (e.g., from a 5-membered pyrrolidine to a 6-membered piperidine) allows chemists to fine-tune the Polar Surface Area (PSA). For optimal cell membrane permeability, drug-like molecules typically require a PSA between 110–150 Ų[3].

Biological Activity & Therapeutic Applications

Targeted Protein Degradation (PROTACs)

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding moiety (TBM) and the E3 ligase-binding moiety (CBM) is critical. The 2-oxopiperidine and related aminopiperidine scaffolds have been successfully utilized in the discovery of BCL6 Ligand-Directed Degraders (LDDs), such as BCL6-760. The rigid nature of the piperidine linker prevents steric clashing during the formation of the ternary complex (Target-PROTAC-E3), yielding excellent passive permeability, solubility, and deep BCL6 degradation[4].

Kinase Inhibition

The 2-oxopiperidine motif is frequently incorporated into the solvent-exposed regions or hinge-binding motifs of kinase inhibitors to improve pharmacokinetic profiles. For instance, in the optimization of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., LDK378 analogs), the incorporation of a 2-oxopiperidin-4-yl group enhanced metabolic stability and yielded potent in vivo efficacy in non-small cell lung cancer (NSCLC) xenograft models[5]. Similar structural strategies have been patented for EGFR T790M mutant inhibitors[6].

Antiviral Therapeutics

Computational drug design targeting the SARS-CoV-2 Main Protease (Mpro) has explored the substitution of the 2-oxopyrrolidine ring in Nirmatrelvir with a 2-oxopiperidine ring. This homologation alters the 3D conformational space and binding affinity (BAS) within the active site, demonstrating how subtle scaffold modifications dictate antiviral efficacy[3].

Quantitative Structure-Activity Data

Compound Class / TargetScaffold ModificationPhysicochemical ImpactBiological Outcome
BCL6-760 (LDD) Aminopiperidine/Oxopiperidine linkerOptimized passive permeability & solubilityDeep BCL6 degradation (IC50 ~ nM)[4]
LDK378 Analogs (ALK) 2-oxopiperidin-4-yl incorporationEnhanced metabolic stabilityPotent in vivo efficacy in xenografts[5]
Nirmatrelvir Analogs (Mpro) 2-oxopyrrolidine to 2-oxopiperidinePSA adjusted to 110–150 ŲAltered binding affinity (BAS -15.6)[3]
Helix Mimetics (PPIs) Oxopiperazine/Oxopiperidine backboneHigh conformational rigidity50% reduction in median tumor volume[2]

Mechanistic Pathways

PROTAC Target Target Protein (e.g., BCL6) Ternary Ternary Complex Target->Ternary Binds PROTAC 2-Oxopiperidine Linker/Scaffold PROTAC->Ternary Bridges E3 E3 Ligase (e.g., CRBN) E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Cleavage

Fig 1. PROTAC-mediated targeted protein degradation utilizing a 2-oxopiperidine linker.

Synthetic Methodologies & Self-Validating Protocols

The construction of highly functionalized 2-oxopiperidines requires impeccable stereochemical control. The 1,3-azadiene-anhydride reaction is the gold standard for synthesizing these scaffolds with multiple contiguous stereocenters[7].

Workflow Start Anhydride Precursor Reaction 1,3-Azadiene Annulation Start->Reaction Scaffold 2-Oxopiperidine Core Reaction->Scaffold Stereocontrol Diversification Late-Stage Functionalization Scaffold->Diversification C-C Bond Formation Library Bioactive Compound Library Diversification->Library Screening High-Throughput Screening Library->Screening Hit Identification

Fig 2. Synthetic workflow for generating 2-oxopiperidine libraries via azadiene annulation.

Protocol 1: Stereocontrolled Synthesis of the 2-Oxopiperidine Core
  • Preparation: Under an inert nitrogen atmosphere, dissolve the 1,3-azadiene and 3-methylglutaric anhydride in freshly distilled solvent (e.g., toluene).

  • Annulation: Heat the mixture to facilitate the chemoselective anhydride-imine pathway (Castagnoli–Cushman selectivity) over the competing anhydride-alkene pathway[7].

  • Self-Validation Checkpoint: Extract an aliquot of the crude mixture and analyze via GC-MS and 1H NMR. The successful formation of the desired 2-oxopiperidine is confirmed by a diastereomeric ratio (dr) of >99:1 at the C4 stereocenter[8]. If Tamura selectivity dominates, adjust the steric bulk of the imine protecting group.

  • Functionalization: Engage the resulting acid-tethered 2-oxopiperidine in late-stage fragment growth, such as denitrative cross-coupling or amide bond formation using the acetic acid handle[7].

Protocol 2: In Vitro PROTAC Degradation Assay (Mechanistic Validation)
  • Cell Culture: Culture target cells (e.g., OCI-LY-1 cells for BCL6) in appropriate media. Treat cells with increasing concentrations of the synthesized 2-oxopiperidine PROTAC (1 nM to 1 μM) for 24 hours[4].

  • Immunoblotting: Lyse the cells, separate proteins via SDS-PAGE, and probe for the target protein (BCL6) and a loading control (e.g., GAPDH).

  • Self-Validation Checkpoint (Competition Assay): To prove the degradation is mechanistically driven by the ternary complex and not off-target toxicity, co-treat a parallel control well with the PROTAC (e.g., 100 nM) and an excess (5 μM) of the E3 ligase binder alone (e.g., CBM-4077). If target protein levels are rescued in the co-treated well, it confirms that degradation is strictly CRBN-dependent[4].

References

  • [2] Arora et al. Towards Vast Libraries of Scaffold-Diverse, Conformationally Constrained Oligomers. National Institutes of Health (NIH) PMC. Available at:[Link]

  • [8] American Chemical Society. Stereocontrolled and catalytic α-C(sp3)–H oxygenation of acid-tethered lactams for the synthesis of bridged 2-oxopiperidine-γ-lactones. ACS Digitell. Available at:[Link]

  • [4] Journal of Medicinal Chemistry. Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760. ACS Publications. Available at:[Link]

  • [3] Journal of Applied Pharmaceutical Science. Computer-aided drug design of novel nirmatrelvir analogs inhibiting main protease of Coronavirus SARS-CoV-2. JAPS Online. Available at:[Link]

  • [7] Chemical Science. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. Available at:[Link]

  • [5] Journal of Medicinal Chemistry. Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor.... ACS Publications. Available at: [Link]

  • [6] Google Patents. Substituted pyrimidine compounds, compositions and medicinal applications thereof (WO2015025197A1). Available at:

Sources

Structural Conformation of the 2-(2-oxopiperidin-4-yl)acetic acid Lactam Ring: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological function, a principle that lies at the heart of modern drug discovery. The 2-oxopiperidin (or piperidin-2-one) scaffold is a prevalent feature in many biologically active compounds, where the conformation of the six-membered lactam ring dictates the spatial orientation of substituents and, consequently, its interaction with biological targets.[1][2] This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the structural conformation of the lactam ring in 2-(2-oxopiperidin-4-yl)acetic acid. We synthesize established principles from nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to predict the conformational landscape of this molecule and provide field-proven protocols for its empirical validation.

Introduction: The Significance of Conformational Analysis

The 2-(2-oxopiperidin-4-yl)acetic acid molecule combines a rigidifying lactam ring with a flexible acetic acid substituent. This structure is of significant interest in medicinal chemistry, as the piperidone core is a recognized privileged scaffold.[1][3] The lactam ring is not planar; it adopts a puckered conformation to minimize steric and torsional strain.[4][5] Understanding the dynamic equilibrium between these conformers is critical for:

  • Rational Drug Design: The precise geometry of the molecule determines how it fits into a target's binding site. Knowledge of the preferred conformation allows for the design of more potent and selective inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Variations in biological activity among related analogues can often be explained by shifts in conformational equilibria.[2]

  • Pharmacokinetic Properties: Molecular shape influences properties such as solubility, membrane permeability, and metabolic stability.

This document serves as a practical guide for researchers, outlining the theoretical underpinnings and detailed experimental workflows required to fully characterize the conformational preferences of 2-(2-oxopiperidin-4-yl)acetic acid.

Fundamental Conformations of the 2-Oxopiperidin Ring

A six-membered ring like piperidin-2-one predominantly exists in a dynamic equilibrium between several non-planar conformations. The most significant of these are the chair, boat, and twist-boat forms.[1][6]

  • Chair Conformation: This is generally the most stable and prevalent conformation as it minimizes both angle strain and torsional strain by staggering all substituent bonds on adjacent carbons.[1] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

  • Boat Conformation: A higher-energy form characterized by eclipsing interactions between substituents and a "flagpole" steric clash between substituents on C1 and C4.

  • Twist-Boat (or Skew-Boat) Conformation: An intermediate-energy conformer that alleviates some of the boat form's flagpole and eclipsing interactions.

The presence of the sp²-hybridized carbonyl carbon and the amide nitrogen flattens the part of the ring from C2-N1-C6, influencing the overall ring pucker compared to a standard cyclohexane ring.[7] The energetic landscape and the dominant conformer are dictated by the interplay of these intrinsic ring strains and the steric and electronic effects of its substituents.[1][8]

G C Chair (Low Energy) TB Twist-Boat (Intermediate Energy) C->TB Equilibrium B Boat (High Energy) TB->B Equilibrium

Caption: Energy landscape showing the equilibrium between major 2-oxopiperidin ring conformations.

For 2-(2-oxopiperidin-4-yl)acetic acid, the key conformational question revolves around the orientation of the acetic acid group at the C4 position. In the dominant chair conformation, this substituent can exist in either an axial or equatorial position, each with distinct energetic and steric implications.

G cluster_0 Chair Conformer Equilibria Axial Axial Acetic Acid (Higher Energy - 1,3-Diaxial Strain) Equatorial Equatorial Acetic Acid (Lower Energy - Sterically Favored) Axial->Equatorial Ring Flip

Caption: Equilibrium between axial and equatorial conformers for the C4 substituent.

Experimental Determination of Conformation in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the conformation of molecules in a solution state, which often mimics the physiological environment.[1] The primary NMR parameters for conformational analysis are proton-proton (¹H-¹H) coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).

Causality Behind Experimental Choices
  • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation. It is dependent on the dihedral angle between them. By measuring these J-values, we can deduce the geometry of the ring. For a chair conformation, large couplings (8-13 Hz) are observed between axial-axial protons, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that occurs between protons that are close in space (< 5 Å), regardless of whether they are bonded. Observing an NOE correlation between two protons provides direct evidence of their spatial proximity, which is invaluable for confirming stereochemistry and conformation. For example, strong NOEs between protons in a 1,3-diaxial relationship are a hallmark of a chair conformation.

Experimental Protocol: 1D and 2D NMR Analysis

Objective: To determine the dominant solution-state conformation of the 2-(2-oxopiperidin-4-yl)acetic acid lactam ring.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) and place it in a standard 5 mm NMR tube. The choice of solvent can sometimes influence conformational equilibrium.

  • Data Acquisition (400 MHz or higher spectrometer):

    • 1D ¹H NMR: Acquire a standard high-resolution proton spectrum to identify all proton signals and measure their chemical shifts and multiplicities.

    • 2D COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton spin-coupling networks, confirming which protons are adjacent to each other in the spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Acquire a NOESY (for small molecules) or ROESY (to avoid zero-crossing issues) spectrum with a mixing time of 300-800 ms. This will reveal through-space correlations.

  • Data Analysis and Interpretation:

    • Assign Protons: Use the COSY spectrum to walk through the spin system and assign all protons of the piperidinone ring and the acetic acid side chain.

    • Extract Coupling Constants: Analyze the multiplicities of the signals in the high-resolution 1D ¹H spectrum to extract all relevant ³J(H,H) coupling constants.

    • Analyze NOE Correlations: Identify key NOE cross-peaks. For the chair conformation, look for correlations between the axial proton at C4 and the axial protons at C3 and C5.

    • Build the Conformational Model: Combine the J-value data (dihedral angles) and NOE data (spatial proximities) to build a self-consistent 3D model of the dominant conformation.

Predicted Data & Interpretation

For 2-(2-oxopiperidin-4-yl)acetic acid, we would predict that the chair conformation with the bulky acetic acid group in the equatorial position is the most stable and therefore dominant conformer in solution.

InteractionPredicted ³J(H,H) (Hz)Dihedral Angle Implication
H4(ax) - H3(ax) / H4(ax) - H5(ax)10 - 13~180° (anti-periplanar)
H4(ax) - H3(eq) / H4(ax) - H5(eq)2 - 5~60° (gauche)
H4(eq) - H3(ax) / H4(eq) - H5(ax)2 - 5~60° (gauche)
H4(eq) - H3(eq) / H4(eq) - H5(eq)2 - 5~60° (gauche)
Table 1: Predicted ¹H-¹H coupling constants for the C4 proton in a chair conformation.

A strong NOE signal between the proton on C4 and the axial protons on C3 and C5 would provide definitive evidence for the axial orientation of the C4-H bond, and thus the equatorial orientation of the acetic acid substituent.

Definitive Structure in the Solid State: X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state, serving as the gold standard for structural validation.[9] It reveals precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its lowest energy crystalline form.

Causality Behind Experimental Choices

The fundamental principle is that a crystalline solid will diffract X-rays in a specific pattern based on the arrangement of atoms in its unit cell. By measuring the positions and intensities of these diffracted spots, one can calculate an electron density map and from it, build an atomic model of the molecule.[10] While the solid-state conformation may not always be the most prevalent one in solution, it often represents a low-energy conformer and provides invaluable, high-resolution structural data.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state conformation, bond lengths, and angles of 2-(2-oxopiperidin-4-yl)acetic acid.

Methodology:

  • Crystallization: This is often the most critical and challenging step.[9] High-quality single crystals must be grown.

    • Technique: Use slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

    • Solvent Screening: Empirically test a range of solvents and solvent mixtures (e.g., ethanol, methanol/water, acetone, ethyl acetate) to find conditions that yield diffraction-quality crystals.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and detector.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Model Building and Refinement: Build an atomic model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

Expected Outcome

The crystallographic data would provide a definitive model of the lactam ring conformation. It is highly probable that the crystal structure will show the 2-oxopiperidin ring in a chair conformation with the acetic acid substituent in the equatorial position to minimize steric hindrance in the crystal packing.

In Silico Analysis: Computational Modeling

Theoretical calculations complement experimental data by providing a detailed map of the potential energy surface, allowing for the quantification of the relative energies of different conformers and the barriers to their interconversion.[1][8]

Causality Behind Method Choices
  • Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers of the molecule. This ensures that no significant conformations are missed.

  • Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations are used to accurately determine the geometry and relative energy of each identified conformer. Methods like B3LYP with a basis set such as 6-31G* provide a good balance of accuracy and computational cost for molecules of this size.

Protocol: Conformational Search and Energy Minimization

Objective: To calculate the relative energies of all possible conformations of 2-(2-oxopiperidin-4-yl)acetic acid and predict the most stable structure.

Methodology:

  • Structure Generation: Build the 3D structure of the molecule in a molecular modeling program (e.g., Avogadro, GaussView).

  • Conformational Search:

    • Perform a systematic search by rotating all rotatable bonds (e.g., the C4-C(acid) bond and the C-C(O)OH bond) in discrete steps.

    • For each generated structure, perform an initial energy minimization using a computationally inexpensive force field (e.g., MMFF94).

  • DFT Optimization and Energy Calculation:

    • Take the unique, low-energy conformers identified from the initial search.

    • Perform full geometry optimization and frequency calculations for each conformer using a DFT method (e.g., B3LYP/6-31G*). The absence of imaginary frequencies confirms a true energy minimum.

    • Calculate the relative Gibbs free energies (ΔG) of each conformer to determine their populations at room temperature.

G cluster_workflow Integrated Conformational Analysis Workflow A Hypothesize Conformations (Chair, Boat, Twist-Boat) B Computational Modeling (DFT Energy Calculations) A->B C NMR Spectroscopy (J-Couplings, NOE) A->C D X-ray Crystallography (Solid-State Structure) A->D E Synthesize Data B->E C->E D->E F Definitive Conformational Model E->F

Caption: A workflow diagram for the comprehensive analysis of molecular conformation.

Predicted Energetic Landscape

Computational results are expected to corroborate the predictions from NMR analysis.

ConformerRelative Gibbs Free Energy (ΔG, kcal/mol) (Predicted)
Chair (Equatorial Acetic Acid)0.0 (Global Minimum)
Chair (Axial Acetic Acid)+1.5 to +2.5
Twist-Boat Conformations> +4.0
Boat Conformations> +6.0
Table 2: Predicted relative energies for conformers of 2-(2-oxopiperidin-4-yl)acetic acid.

The energy difference between the equatorial and axial chair conformers is primarily due to unfavorable 1,3-diaxial steric interactions between the axial acetic acid group and the axial protons at the C2 and C6 positions.

Conclusion

The conformational analysis of 2-(2-oxopiperidin-4-yl)acetic acid is a critical step in understanding its potential as a pharmacophore. Based on established principles of stereochemistry in six-membered rings, the lactam ring is predicted to exist predominantly in a chair conformation with the C4-acetic acid substituent occupying the sterically favored equatorial position . This hypothesis is supported by the expected outcomes of a multi-pronged analytical approach. NMR spectroscopy, through the analysis of J-couplings and NOEs, can confirm this preference in solution. X-ray crystallography can provide a definitive, high-resolution snapshot of this low-energy conformer in the solid state. Finally, computational modeling offers a quantitative energetic framework that reinforces and explains the experimental observations. By following the detailed protocols outlined in this guide, researchers can confidently and accurately elucidate the three-dimensional structure of this and related molecules, paving the way for informed, structure-based drug design.

References

  • Katritzky, A. R., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1711-1717. Available at: [Link]

  • Boyd, D. B. (1989). 17O NMR spectroscopy of lactams. Journal of Molecular Structure: THEOCHEM, 180, 249-257. Available at: [Link]

  • Allinger, N. L., & Jindal, S. P. (1972). Conformational analysis. LXXXI. .gamma.-Piperidone and related compounds. The Journal of Organic Chemistry, 37(7), 1042–1046. Available at: [Link]

  • Polo, E., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(11), 958-964. Available at: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available at: [Link]

  • Williamson, K. L., & Roberts, J. D. (1976). Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams. Journal of the American Chemical Society, 98(16), 5082-5086. Available at: [Link]

  • Williamson, K. L., & Roberts, J. D. (1976). Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams. Journal of the American Chemical Society, 98(16), 5082–5086. Available at: [Link]

  • Karam, L., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. The Journal of Organic Chemistry, 85(4), 2196-2209. Available at: [Link]

  • The role of ring puckering and non-covalent interactions in the conformational chirality of 2,5‑diketopiperazines with identical residues: A theoretical study. ChemRxiv. Available at: [Link]

  • Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5557-5564. Available at: [Link]

  • Chan, L. S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 743-755. Available at: [Link]

  • 2-(2-oxopiperidin-4-yl)acetic acid. MolPort. Available at: [Link]

  • Chan, L. S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 743-755. Available at: [Link]

  • de Werd, M. V., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(24), 7858-7871. Available at: [Link]

  • de Werd, M. V., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(24), 7858-7871. Available at: [Link]

  • Lee, M., et al. (2021). Structural Insights for β-Lactam Antibiotics. Molecules and Cells, 44(11), 765-774. Available at: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. IntechOpen. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis, Isolation, and Validation Protocol for 2-(2-Oxopiperidin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Peptidomimetic scaffolding, lactam-constrained intermediate synthesis, and pharmaceutical library generation.

Introduction and Strategic Rationale

2-(2-Oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) is a highly versatile δ-lactam building block utilized extensively in medicinal chemistry to introduce conformational restriction into drug candidates [1]. The presence of both a lactam donor/acceptor motif and a terminal carboxylic acid provides orthogonal handles for subsequent functionalization, such as amide coupling or esterification.

Retrosynthetic Strategy and Causality

While multi-step de novo syntheses (e.g., via Michael addition of malonates to nitroalkenes followed by reductive cyclization) are documented, they often suffer from poor atom economy and complex purification profiles. For laboratory-scale synthesis and process scale-up, the catalytic hydrogenation of 2-hydroxy-4-pyridineacetic acid (which exists predominantly as its 2-pyridone tautomer) offers a superior, convergent pathway.

Catalyst Selection: Rhodium on Carbon (Rh/C) is selected over Palladium on Carbon (Pd/C). Rh/C is highly efficient for the reduction of heteroaromatic rings at moderate pressures and room temperature, minimizing the risk of unwanted hydrogenolysis of the exocyclic C-O or C-N bonds, which can occur under the harsher conditions required for Pd-catalyzed pyridine reductions.

Physicochemical Properties
PropertyValue
Chemical Name 2-(2-Oxopiperidin-4-yl)acetic acid
CAS Registry Number 32741-96-1
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol [1]
Physical State Solid (Crystalline powder)
SMILES OC(=O)CC1CCNC(=O)C1

Process Visualization

The following diagram illustrates the continuous operational logic from starting material to isolated product, emphasizing the critical nodes of transformation and purification.

G SM 2-Hydroxy-4-pyridineacetic acid Rxn Catalytic Hydrogenation (Rh/C, H2, MeOH) SM->Rxn Filter Catalyst Filtration (Celite Pad) Rxn->Filter Cryst Crystallization (EtOH/EtOAc) Filter->Cryst Prod 2-(2-Oxopiperidin-4-yl)acetic acid Cryst->Prod

Fig 1: Synthetic workflow for 2-(2-oxopiperidin-4-yl)acetic acid via hydrogenation.

Detailed Experimental Protocol

Note: This protocol is designed for execution in a professional chemistry laboratory equipped with standard high-pressure hydrogenation apparatus (e.g., Parr shaker or continuous flow reactor).

Materials and Reagents
  • Starting Material: 2-Hydroxy-4-pyridineacetic acid (1.0 eq, 50.0 mmol, 7.66 g)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) (0.05 eq Rh, ~5 mol%)

  • Solvent: Methanol (MeOH), HPLC grade (150 mL)

  • Gas: Hydrogen (H₂), ultra-high purity (UHP)

Hydrogenation Procedure
  • Reactor Preparation: Charge a clean, dry 250 mL heavy-walled glass hydrogenation vessel with 2-hydroxy-4-pyridineacetic acid (7.66 g, 50.0 mmol).

  • Solvent Addition: Add 150 mL of MeOH to the vessel. The starting material may be partially insoluble at room temperature but will dissolve as the reaction progresses.

  • Catalyst Charging (Safety Critical): Carefully add the 5% Rh/C catalyst. Caution: Rh/C can be pyrophoric in the presence of methanol vapors. Add the catalyst under a gentle stream of inert gas (Nitrogen or Argon).

  • Purging: Seal the reactor. Purge the vessel with Nitrogen (3 cycles: pressurize to 30 psi, then carefully vent). Follow with Hydrogen purging (3 cycles: pressurize to 30 psi H₂, then vent).

  • Reaction Execution: Pressurize the vessel to 50-60 psi with H₂. Begin vigorous agitation. Monitor the pressure drop; repressurize as necessary until hydrogen uptake ceases (typically 12-18 hours at ambient temperature).

  • Termination: Once H₂ consumption halts, stop agitation, vent the hydrogen gas safely into a fume hood exhaust, and purge the system with Nitrogen (3 cycles) to remove residual H₂.

Workup and Isolation
  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Wash the filter cake with hot MeOH (2 × 30 mL). Do not let the catalyst cake dry out completely in air; transfer immediately to a water-filled waste container.

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate in vacuo using a rotary evaporator (bath temperature 40°C) to yield a crude solid.

  • Crystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Slowly add ethyl acetate dropwise until the solution becomes slightly cloudy. Allow the mixture to cool to room temperature, then transfer to a 4°C refrigerator for 4 hours to complete crystallization.

  • Collection: Collect the white crystalline solid via vacuum filtration, wash with cold ethyl acetate (15 mL), and dry under high vacuum for 12 hours. Expected yield: 85-90%.

Analytical Validation Logic

A self-validating protocol requires orthogonal analytical techniques to confirm both the structural integrity and the purity of the synthesized batch before it can be released for downstream application.

Validation Crude Isolated Product LCMS LC-MS Analysis [M+H]+ = 158.1 Crude->LCMS NMR 1H & 13C NMR (Lactam & Acid confirmation) Crude->NMR Release Batch Release LCMS->Release NMR->Release

Fig 2: Analytical validation logic for product confirmation and batch release.

Expected Analytical Signatures
  • LC-MS (ESI+): The mass spectrum should display a dominant pseudo-molecular ion peak at m/z 158.1[M+H]⁺, corresponding to the exact mass of the target compound.

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic signals include the broad singlet for the lactam N-H (~7.5 ppm), the absence of aromatic pyridine protons (which would appear >6.5 ppm), and the characteristic multiplet of the piperidine ring system (1.2 - 3.2 ppm). The methylene protons of the acetic acid side chain typically appear as a doublet around 2.2 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Two distinct carbonyl carbon signals must be present: one for the carboxylic acid (~173 ppm) and one for the δ-lactam (~171 ppm).

References

How to dissolve 2-(2-oxopiperidin-4-yl)acetic acid for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Solubilization and Handling Protocol for 2-(2-oxopiperidin-4-yl)acetic acid in Cell Culture Assays

Physicochemical Profiling & Solubilization Rationale

Compound Identity: 2-(2-oxopiperidin-4-yl)acetic acid (CAS: 32741-96-1) Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol [1]

To design a robust in vitro assay, one must first understand the physicochemical nature of the target compound. 2-(2-oxopiperidin-4-yl)acetic acid features a piperidine-derived lactam (2-oxo) ring and a terminal carboxylic acid. While the carboxylic acid moiety grants it moderate aqueous solubility under physiological pH, preparing high-concentration stock solutions directly in aqueous buffers often leads to incomplete solvation, localized pH shifts, and unpredictable molarity.

The Causality of Solvent Selection: To bypass these thermodynamic barriers, dissolving the compound in an anhydrous, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is the industry gold standard for 2[2]. DMSO disrupts the intermolecular hydrogen bonding between the lactam and carboxylic acid groups, ensuring complete dissolution at high concentrations (e.g., 100 mM) without premature ionization. This concentrated stock can then be uniformly spiked into aqueous culture media, preventing the formation of micro-precipitates that confound assay readouts.

Reagents and Materials

  • Target Compound: 2-(2-oxopiperidin-4-yl)acetic acid (Lyophilized powder, ≥95% purity).

  • Primary Solvent: Cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Aqueous Diluent: Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) or sterile PBS (pH 7.4).

  • Equipment: Precision analytical balance, microcentrifuge tubes, vortex mixer, and a room-temperature sonication bath.

Step-by-Step Solubilization Methodology

This protocol is designed as a self-validating system . By strictly controlling the solvent concentration and introducing a parallel vehicle control, any observed phenotypic shifts in the cell culture can be definitively attributed to the compound rather than solvent-induced artifacts.

Step 1: Thermal Equilibration Before opening the vial, allow the lyophilized 2-(2-oxopiperidin-4-yl)acetic acid to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This not only degrades the compound via hydrolysis but also adds water weight, leading to inaccurate molarity calculations during reconstitution.

Step 2: Stock Solution Preparation (100 mM) Calculate the required volume of DMSO to achieve a 100 mM stock solution based on the exact mass of the powder. Formula:Volume (mL) = Mass (mg) / (157.17 g/mol × 0.1 M) Add the calculated volume of anhydrous DMSO directly to the vial.

Step 3: Dissolution via Vortexing and Sonication Vortex the solution vigorously for 30–60 seconds. If microscopic particulates remain visible, place the sealed vial in a room-temperature sonication bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to break apart stubborn crystalline lattices without applying direct heat, which could thermally degrade the compound.

Step 4: Serial Dilution and Vehicle Control (Self-Validation) Dilute the 100 mM master stock in DMSO to create intermediate 1000X stocks (see Table 1). Spike these intermediate stocks into the culture media at a 1:1000 ratio. Causality for DMSO Limits: DMSO alters lipid bilayer fluidity and can induce cellular apoptosis or necrosis at concentrations exceeding 0.1% to 0.5%, as detailed in 3[3]. Maintaining a uniform final DMSO concentration of 0.1% (v/v) across all test wells—including a DMSO-only vehicle control—ensures that solvent toxicity is normalized and subtracted from the compound's true pharmacological effect.

Quantitative Data Presentation

Table 1: Serial Dilution Matrix for Cell Culture Assays To maintain a strict 0.1% (v/v) final DMSO concentration, intermediate stocks must be prepared at 1000X the desired final assay concentration.

Desired Final Assay ConcentrationIntermediate Stock (1000X in DMSO)Volume of Intermediate StockVolume of Complete Culture MediaFinal DMSO Concentration
100 µM 100 mM1 µL999 µL0.1% (v/v)
50 µM 50 mM1 µL999 µL0.1% (v/v)
10 µM 10 mM1 µL999 µL0.1% (v/v)
1 µM 1 mM1 µL999 µL0.1% (v/v)
0 µM (Vehicle Control) Pure Anhydrous DMSO1 µL999 µL0.1% (v/v)

Experimental Workflows and Mechanistic Visualizations

ProtocolWorkflow N1 Lyophilized Powder (Equilibrate to RT) N2 Add Anhydrous DMSO (Vortex & Sonicate) N1->N2 N3 100 mM Stock (Aliquoting) N2->N3 N4 Store at -80°C (Avoid Freeze-Thaw) N3->N4 N5 Dilute in Media (DMSO ≤ 0.1%) N3->N5 N6 In Vitro Assay (Target Screening) N5->N6

Caption: Workflow for solubilizing and storing 2-(2-oxopiperidin-4-yl)acetic acid.

MechanismPathway C1 2-(2-oxopiperidin-4-yl)acetic acid (Bioactive Ligand) C2 Cellular Target (Receptor / Enzyme) C1->C2 Target Binding C3 Intracellular Signaling (Cascade Activation) C2->C3 Signal Transduction C4 Phenotypic Readout (Viability / Proliferation) C3->C4 Cellular Response

Caption: Generalized cellular target engagement and signaling pathway for small molecule screening.

Quality Control & Storage Guidelines

Once the 100 mM master stock is prepared, it must be immediately divided into single-use aliquots (e.g., 20 µL to 50 µL per tube) and stored at -80°C.

The Causality of Aliquoting: Subjecting the compound to repeated freeze-thaw cycles induces cryo-concentration, where the solvent freezes unevenly, forcing the solute into highly concentrated microscopic pockets that ultimately precipitate. This physical stress degrades compound integrity, reducing assay reproducibility by 3% to 10% per cycle, as demonstrated in4[4]. By utilizing single-use aliquots, researchers guarantee that the compound maintains a stable, verified molarity for every independent biological replicate.

References

  • 2-(2-Oxopiperidin-4-yl)
  • Source: nih.
  • Source: nih.
  • The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS)

Sources

A Comprehensive Guide to HPLC Method Development for the Analysis of 2-(2-oxopiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-based guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-oxopiperidin-4-yl)acetic acid. This compound, characterized by its high polarity and acidic nature, presents unique challenges for chromatographic retention and separation. We will explore two primary analytical strategies: Reversed-Phase (RP) chromatography using an aqueous-compatible stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC). The narrative explains the causal logic behind experimental choices, from initial analyte characterization to final method optimization, grounding all protocols in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, self-validating analytical method for this and similar polar molecules.

Introduction and Analyte Characterization

2-(2-oxopiperidin-4-yl)acetic acid is a chemical entity of interest in pharmaceutical development, potentially as an intermediate, metabolite, or impurity. Its molecular structure, featuring both a lactam ring and a carboxylic acid functional group, renders it highly polar and hydrophilic. Such properties often lead to poor retention on traditional nonpolar stationary phases (like C18) used in reversed-phase HPLC, causing the analyte to elute near the solvent front and complicating accurate quantification.[3][4]

A successful analytical method hinges on a thorough understanding of the analyte's physicochemical properties.

  • Molecular Structure: C₇H₁₁NO₃[5]

  • Molecular Weight: 157.17 g/mol [5]

  • Predicted Physicochemical Properties:

    • pKa: The carboxylic acid group is predicted to have a pKa in the range of 4.0 - 5.0, typical for aliphatic carboxylic acids. This is the primary site of ionization.

    • logP: The predicted octanol-water partition coefficient (logP) is negative, indicating high hydrophilicity. For the similar compound 2-(piperidin-4-yl)acetic acid, the predicted XlogP is -2.2, confirming its polar nature.[6][7]

This high polarity is the central challenge. The method development strategy must therefore focus on generating sufficient interaction between the analyte and the stationary phase to achieve adequate retention and resolution.

Strategic Approach to Method Development

Developing a robust HPLC method requires a systematic approach, beginning with the selection of an appropriate chromatographic mode and proceeding through screening and optimization phases.[8] The choice of the primary chromatographic mode is dictated by the analyte's properties.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy & Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, logP, Solubility) ATP Define Analytical Target Profile (ATP) (ICH Q14)[9] Analyte->ATP Strategy Select Chromatographic Strategy ATP->Strategy RP Reversed-Phase (RP) (Aqueous Stable C18, Polar-Embedded) HILIC HILIC (Amide, Zwitterionic, Silica)[10] Screen Screen Columns & Mobile Phases (pH, Organic Solvent) Optimize Optimize Parameters (Gradient, Temp, Flow Rate) Screen->Optimize SST System Suitability Testing (SST) (USP <621>)[12] Validate Method Validation (ICH Q2)[2]

Rationale for Chromatographic Mode Selection
  • Reversed-Phase (RP-HPLC): This is the most common mode in HPLC.[9] For polar analytes like 2-(2-oxopiperidin-4-yl)acetic acid, success depends on two factors:

    • Suppressing Ionization: The mobile phase pH must be controlled to be at least 1-2 units below the analyte's pKa.[10] This protonates the carboxylic acid, rendering it neutral and more hydrophobic, thereby increasing its affinity for the nonpolar stationary phase.

    • Preventing Phase Collapse: Using 100% or highly aqueous mobile phases can cause "dewetting" or "phase collapse" on traditional C18 columns, leading to a dramatic loss of retention.[11] Therefore, columns specifically designed for aqueous stability are required.[9][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[14] In HILIC, water is the strong, eluting solvent.[13]

Experimental Protocols

The following protocols outline a structured approach to developing a method for 2-(2-oxopiperidin-4-yl)acetic acid.

Materials, Reagents, and Instrumentation
  • Analyte: 2-(2-oxopiperidin-4-yl)acetic acid reference standard.

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.

  • Reagents: Formic acid, ammonium formate, potassium phosphate monobasic, phosphoric acid.

  • Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Diluent: Water/Acetonitrile (95:5 v/v).

Protocol 1: Reversed-Phase (RP-HPLC) Method Development

Causality: The goal is to retain the polar acidic analyte by suppressing its ionization and using a compatible stationary phase.

Step 1: Column Screening Screen a minimum of two columns with different selectivities to find the best starting point.

Column Type Rationale Example
Aqueous C18 Designed with optimized ligand density or polar end-capping to resist phase collapse in highly aqueous mobile phases, enhancing retention for polar compounds.[9][12]Waters CORTECS T3, Agilent Poroshell 120 EC-C18
Polar-Embedded Contains a polar group (e.g., amide) embedded in the alkyl chain, which alters selectivity and improves peak shape for polar analytes.Ascentis RP-Amide
Table 1: Recommended columns for initial RP-HPLC screening.

Step 2: Mobile Phase Preparation and Screening

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7). This volatile buffer is MS-compatible and effectively protonates the analyte.

  • Mobile Phase B: Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 5 µL

    • Gradient: Start with a shallow gradient, e.g., 5% B to 40% B over 15 minutes.

Step 3: Method Optimization Once a suitable column is identified, optimize the separation by adjusting:

  • Gradient Slope: If peaks are too broad, sharpen them by increasing the gradient slope. If resolution is poor, flatten the gradient.

  • pH: While formic acid is a good starting point, a phosphate buffer (e.g., 20 mM potassium phosphate, pH 2.5) can offer greater buffering capacity and potentially different selectivity, though it is not MS-compatible.

  • Temperature: Increasing temperature can reduce viscosity and improve peak efficiency, but may also decrease retention.

Optimized RP-HPLC Method (Example)

Parameter Condition
Column Waters CORTECS T3 (2.7 µm, 4.6 x 100 mm)
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 2% to 30% B in 10 minutes
Flow Rate 1.2 mL/min
Temperature 35 °C
Detection 205 nm
Injection Volume 5 µL
Table 2: Example of an optimized RP-HPLC method.

Protocol 2: HILIC Method Development

Causality: The goal is to leverage the analyte's high polarity to achieve strong retention on a polar stationary phase.

G StationaryPhase {  HILIC Stationary Phase | Water-enriched layer forms on the polar surface[17] } Partition Analyte partitions into the water layer, causing retention. StationaryPhase->Partition MobilePhase {  Mobile Phase | High % Acetonitrile (weak solvent) Low % Water (strong solvent) } Analyte Polar Analyte Analyte->StationaryPhase

Step 1: Column Screening Different HILIC phases offer varied retention mechanisms (partitioning, ion-exchange, hydrogen bonding).[13]

Column Type Rationale Example
Amide A neutral phase offering good selectivity for polar, acidic, and neutral compounds.[15]TSKgel Amide-80
Zwitterionic Contains both positive and negative charges, offering unique selectivity through electrostatic interactions and suitable for a wide pH range.[16][17]Agilent InfinityLab Poroshell 120 HILIC-Z
Table 3: Recommended columns for initial HILIC screening.

Step 2: Mobile Phase Preparation and Screening

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0. The buffer is essential for good peak shape.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 205 nm

    • Injection Volume: 2 µL (Note: Use a smaller injection volume in HILIC to prevent peak distortion. The sample diluent should be as close as possible to the initial mobile phase composition).

    • Gradient: Start with a high organic content, e.g., 95% A (which is high organic) to 50% A over 15 minutes.

Step 3: Method Optimization

  • Water Content: This is the most critical parameter. Increasing the water content (the strong solvent) will decrease retention. Fine-tune the gradient's starting and ending water percentage.

  • Buffer Concentration: Adjusting the salt concentration (e.g., 5-20 mM ammonium formate) can modulate electrostatic interactions and improve peak shape.

  • Equilibration Time: HILIC columns require longer equilibration times between injections to ensure reproducibility.[14] Ensure at least 5-10 column volumes for re-equilibration.

Optimized HILIC Method (Example)

Parameter Condition
Column Agilent InfinityLab Poroshell 120 HILIC-Z (2.7 µm, 4.6 x 100 mm)
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.5
Gradient 95% A to 60% A in 12 minutes
Flow Rate 1.0 mL/min
Temperature 40 °C
Detection 205 nm
Injection Volume 2 µL
Table 4: Example of an optimized HILIC method.

System Suitability and Method Validation

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified according to established guidelines like USP General Chapter <621>.[1][18][19]

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsEnsures precision of the system.
Theoretical Plates (N) N > 2000Measures column efficiency.
Table 5: Typical SST criteria for method performance verification.
Framework for Method Validation (ICH Q2)

Once the method is optimized, it must be validated to prove it is suitable for its intended purpose.[2] The validation process should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: A linear relationship between analyte concentration and detector response over a defined range. A minimum of five concentration levels should be used.[10]

  • Accuracy: The closeness of test results to the true value, assessed by spike/recovery experiments.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst), and reproducibility (inter-laboratory).[10]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±2 °C).

Conclusion

The analysis of 2-(2-oxopiperidin-4-yl)acetic acid requires a specialized approach due to its high polarity. A conventional reversed-phase method can be successful if an aqueous-stable column is used and the mobile phase pH is controlled to suppress ionization. However, a HILIC method often provides superior retention, and potentially better selectivity, for such hydrophilic molecules.[13][17] The choice between the two depends on the specific analytical requirements, such as required sensitivity, sample matrix, and laboratory preference for a given technique. Both protocols presented here, when properly optimized and validated according to ICH guidelines, can provide a robust and reliable method for the quantitative determination of this compound.[2]

References

  • USP General Chapter <621> Chrom
  • <621> CHROM
  • Understanding the L
  • HPLC Analysis of Carboxylic Acids. Chromtech.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • HPLC Separ
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Mastering HILIC-Z Separ
  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis.
  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed.
  • Are You Sure You Understand USP <621>?.
  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. European Compliance Academy.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Developing HPLC Methods. Sigma-Aldrich.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Why HILIC is what your polar compounds need for purific
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HILIC – The Rising Star of Polar Chrom
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • 2-(2-oxopiperidin-4-yl)acetic acid. Molport.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • 2-(4-Oxopiperidin-1-yl)acetic acid. Sigma-Aldrich.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride. BLDpharm.
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency.
  • Compound Details for SCHEMBL9994009. SureChEMBL.
  • 2-(piperidin-4-yl)acetic acid (C7H13NO2). PubChemLite.
  • 2-(4-Cyanopiperidin-1-yl)acetic acid. PubChem.
  • Piperidin-1-yl-acetic acid. PubChem.

Sources

Application Note: 2-(2-Oxopiperidin-4-yl)acetic Acid as a Privileged Scaffold in Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic restriction of conformational flexibility is a proven tactic to enhance target affinity, selectivity, and metabolic stability. 2-(2-oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) —a functionalized δ -lactam with a molecular weight of 157.17 g/mol —has emerged as a highly versatile building block [1]. By serving as a conformationally constrained γ -amino acid surrogate, this molecule provides an orthogonal dual-functionalization platform: the C-4 acetic acid moiety and the N1 lactam position.

This application note details the structural rationale, biological applications, and validated synthetic protocols for utilizing 2-(2-oxopiperidin-4-yl)acetic acid in the development of complex heterocycles, peptidomimetics, and targeted therapeutics.

Structural Rationale & Mechanistic Insights

The utility of 2-(2-oxopiperidin-4-yl)acetic acid lies in its precise geometric constraints. The 6-membered piperidone ring forces the attached substituents into defined spatial vectors, effectively mimicking the secondary structures of native peptides (such as β -turns) while resisting proteolytic degradation [2].

From a synthetic perspective, the molecule offers two orthogonal handles:

  • The C-4 Acetic Acid Side Chain: Readily undergoes amidation, esterification, or homologation. It is frequently utilized to attach pharmacophores that probe deep receptor pockets.

  • The Lactam Nitrogen (N1): The weakly acidic NH (pKa ~16–17) can be selectively deprotonated and alkylated/arylated to modulate the molecule's overall lipophilicity (LogP) and optimize interactions with hydrophobic target domains.

Workflow Core 2-(2-oxopiperidin-4-yl) acetic acid Act_Acid C-4 Acetic Acid Activation Core->Act_Acid HATU / DIPEA DMF, RT Act_N Lactam N-Alkylation Core->Act_N NaH / R-X DMF, 0°C to RT Prod_Amide Peptidomimetics (Amides/Esters) Act_Acid->Prod_Amide Amine/Alcohol Prod_N Receptor Antagonists (N-Substituted) Act_N->Prod_N Electrophile

Orthogonal functionalization workflow of 2-(2-oxopiperidin-4-yl)acetic acid.

Key Applications in Medicinal Chemistry

Integrin Antagonists ( α v β 6 and GPIIb/IIIa)

Integrins are transmembrane receptors that mediate cell adhesion and extracellular matrix signaling. Derivatives of 2-(2-oxopiperidin-4-yl)acetic acid are extensively patented as potent inhibitors of the α v β 6 integrin, a target heavily implicated in idiopathic pulmonary fibrosis and solid tumor progression [4]. The lactam core effectively mimics the Arginine-Glycine-Aspartic acid (RGD) binding motif, positioning the basic and acidic pharmacophores at the exact distance required to bridge the integrin's metal-ion-dependent adhesion site (MIDAS).

Thrombin & Protease-Activated Receptor 1 (PAR-1) Inhibitors

In the cardiovascular space, the δ -lactam scaffold is utilized to design orally active thrombin receptor (PAR-1) antagonists [3]. The rigid piperidone ring occupies the S2/S3 subpockets of serine proteases, preventing the cleavage of endogenous substrates and thereby inhibiting platelet aggregation without causing severe bleeding liabilities.

Pathway Drug 2-Oxopiperidine Derivative (Active Antagonist) Target1 Protease-Activated Receptor 1 (PAR-1) Drug->Target1 High Affinity Binding Target2 Integrin Receptors (e.g., αvβ6, GPIIb/IIIa) Drug->Target2 RGD-Mimetic Binding Effect1 Inhibition of Platelet Aggregation Target1->Effect1 Effect2 Blockade of Cell Adhesion & Fibrosis Target2->Effect2

Biological targeting pathways of 2-oxopiperidine-derived antagonists.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols have been engineered with embedded causality and in-process controls (IPCs).

Protocol A: Amide Coupling via the C-4 Acetic Acid Moiety

Objective: Synthesize a peptidomimetic amide derivative using HATU coupling. Causality: HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) due to its superior reaction kinetics and the generation of a highly reactive O -7-azabenzotriazole active ester. This minimizes epimerization and drives the reaction to completion even with sterically hindered secondary amines [5]. DIPEA is utilized to neutralize the amine hydrochloride salt and ensure the carboxylic acid is fully deprotonated.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(2-oxopiperidin-4-yl)acetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at room temperature for 15 minutes. A slight color change to pale yellow indicates the formation of the active ester.

  • Coupling: Add the target amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Remove a 5 μ L aliquot, quench in 100 μ L of 1:1 MeCN/H 2​ O, and analyze via LC-MS (UV 214 nm). The coupling is validated by the complete disappearance of the starting material peak ( m/z 158.1 [M+H] + ) and the emergence of the product mass.

  • Workup: Dilute the reaction with EtOAc (25 mL) and wash sequentially with saturated aqueous NaHCO 3​ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: N-Alkylation of the δ -Lactam Core

Objective: Functionalize the N1 position to tune lipophilicity. Causality: Sodium hydride (NaH) is employed as a non-nucleophilic base to quantitatively deprotonate the weakly acidic lactam without attacking the carbonyl carbon [2]. The reaction must be initiated at 0 °C to control the exothermic deprotonation and prevent ring-opening, before warming to room temperature to accelerate the S N​ 2 displacement of the alkyl halide.

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq, 1.5 mmol) in anhydrous DMF (4.0 mL) and cool to 0 °C.

  • Addition: Slowly add a solution of the amide-coupled 2-oxopiperidine derivative (1.0 eq, 1.0 mmol) in DMF (2.0 mL). Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 1.2 mmol) dropwise. Allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (eluent: 5% MeOH in DCM). The starting lactam stains strongly with KMnO 4​ , while the N-alkylated product typically exhibits a higher Rf​ value due to the loss of the hydrogen-bond donating NH group.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl (5 mL) at 0 °C. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with water (5 × 10 mL) to remove DMF, dry over MgSO 4​ , and concentrate.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the orthogonal functionalization of the 2-(2-oxopiperidin-4-yl)acetic acid scaffold.

Reaction TypeReagents & CatalystsSolvent & TempTypical YieldValidation Method
C-4 Amidation HATU (1.2 eq), DIPEA (3.0 eq)DMF, 25 °C85–95%LC-MS (Target Mass [M+H] + )
C-4 Esterification EDC·HCl (1.5 eq), DMAP (0.1 eq)DCM, 0 °C 25 °C75–85%TLC (UV active, KMnO 4​ stain)
N1-Alkylation NaH (1.5 eq), R-X (1.2 eq)DMF, 0 °C 25 °C70–88% 1 H-NMR (Shift of N-CH 2​ protons)
N1-Arylation CuI (10 mol%), N,N′ -DMEDAToluene, 110 °C50–65%LC-MS & HPLC (Purity >95%)

References

  • Rutjes, F. P. J. T., et al. "Expedient Pathway into Optically Active 2-Oxopiperidines." European Journal of Organic Chemistry, Radboud Repository, 2010. Available at: [Link]

  • Chackalamannil, S., et al. "Heterotricyclic Himbacine Analogs as Potent, Orally Active Thrombin Receptor (Protease Activated Receptor-1) Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2007. Available at: [Link]

  • Google Patents. "Inhibitors of (alpha-v)(beta-6) integrin (WO2018160521A2)." 2018.
  • Vugts, D. J., et al. "DFO-Km: A Modular Chelator as a New Chemical Tool for the Construction of Zirconium-89-Based Radiopharmaceuticals." Inorganic Chemistry, ACS Publications, 2023. Available at: [Link]

Troubleshooting & Optimization

How to prevent degradation of 2-(2-oxopiperidin-4-yl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-oxopiperidin-4-yl)acetic acid and why is its stability important?

2-(2-oxopiperidin-4-yl)acetic acid is a chemical compound containing a lactam (a cyclic amide) and a carboxylic acid functional group. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] The stability of this compound is critical because degradation can lead to the formation of impurities, which can alter its chemical and pharmacological properties, potentially compromising research outcomes and the safety and efficacy of any resulting drug products.

Q2: What are the primary degradation pathways for this molecule?

The primary degradation pathways for 2-(2-oxopiperidin-4-yl)acetic acid are hydrolysis and oxidation.

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form an amino acid derivative.[2] The rate of hydrolysis is often dependent on pH and temperature.[3]

  • Oxidation: The piperidinone ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species.[4][5] The presence of oxidizing agents or exposure to atmospheric oxygen can promote this degradation pathway.

Q3: What are the ideal storage conditions for 2-(2-oxopiperidin-4-yl)acetic acid?

To minimize degradation, 2-(2-oxopiperidin-4-yl)acetic acid should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (ideally -70°C for long-term storage)Low temperatures significantly slow down the rates of chemical reactions, including hydrolysis and oxidation.[6][7]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)An inert atmosphere minimizes the risk of oxidative degradation by displacing oxygen.[8]
Light Protected from light (amber vials or stored in the dark)Photodegradation can be a concern for many organic molecules. While specific data for this compound is limited, it is a standard precautionary measure.[9]
Container Tightly sealed, appropriate containerPrevents exposure to moisture and atmospheric oxygen.[10]

For its hydrochloride salt, storage at room temperature under an inert atmosphere is also suggested by some suppliers.[8] However, for the free acid and for long-term stability, cryogenic storage is recommended.

Troubleshooting Guide

Issue 1: I suspect my sample has degraded. How can I confirm this?

Symptoms:

  • Unexpected experimental results.

  • Changes in the physical appearance of the sample (e.g., color change, clumping).

  • Presence of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Steps:

  • Analytical Characterization:

    • HPLC/UPLC Analysis: Use a high-resolution HPLC or UPLC method to analyze the sample. Compare the chromatogram to that of a freshly prepared or certified reference standard. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

    • LC-MS Analysis: For more definitive identification, use LC-MS to determine the mass of the parent compound and any potential degradation products. This can help in proposing the structures of the impurities.

  • Forced Degradation Study (Stress Testing):

    • A forced degradation study can help to identify potential degradation products and validate the stability-indicating nature of your analytical method.[2][9] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Issue 2: My analytical results show multiple peaks. What could they be?

Potential Degradation Products:

  • Hydrolysis Product: The most likely degradation product from hydrolysis is the ring-opened compound, 5-amino-3-(carboxymethyl)hexanoic acid.

  • Oxidation Products: Oxidation could lead to a variety of products, including hydroxylated derivatives or further dehydrogenation of the piperidinone ring.[4]

The following diagram illustrates the primary hydrolytic degradation pathway:

G 2-(2-oxopiperidin-4-yl)acetic acid 2-(2-oxopiperidin-4-yl)acetic acid 5-amino-3-(carboxymethyl)hexanoic acid 5-amino-3-(carboxymethyl)hexanoic acid 2-(2-oxopiperidin-4-yl)acetic acid->5-amino-3-(carboxymethyl)hexanoic acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hydrolytic degradation of 2-(2-oxopiperidin-4-yl)acetic acid.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating 2-(2-oxopiperidin-4-yl)acetic acid from its potential degradation products.

1. Initial Method Screening:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).
  • Injection Volume: 10 µL.

2. Forced Degradation Sample Preparation: [11]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound at 105°C for 48 hours.
  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

3. Method Optimization:

  • Inject the stressed samples into the HPLC system.
  • Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent peak from all degradation product peaks.

4. Method Validation:

  • Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[11]
Protocol 2: Sample Handling and Preparation for Storage

To ensure the long-term stability of your 2-(2-oxopiperidin-4-yl)acetic acid, follow these handling and storage preparation steps.

1. Material Preparation:

  • Use clean, dry amber glass vials with PTFE-lined screw caps.
  • Have a source of inert gas (Argon or Nitrogen) available.

2. Aliquoting and Storage:

  • If you have a large batch of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere.
  • Weigh the desired amount of the compound into each vial.
  • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
  • Immediately and tightly seal the vial.
  • Label each vial clearly with the compound name, concentration (if in solution), date, and storage conditions.
  • Place the vials in a freezer at -20°C or, for optimal long-term storage, -70°C.

The following workflow diagram illustrates the recommended storage procedure:

G Start Receive Compound Aliquot Aliquot into single-use vials Start->Aliquot Purge Purge with inert gas Aliquot->Purge Seal Tightly seal vials Purge->Seal Store Store at ≤ -20°C Seal->Store End Stable Compound Store->End

Caption: Recommended workflow for preparing the compound for storage.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation and ensure the integrity of their 2-(2-oxopiperidin-4-yl)acetic acid samples for future experiments.

References

Sources

Optimizing HPLC retention time for polar 2-(2-oxopiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

[label="Analyze 2-(2-oxopiperidin-4-yl)acetic acid", fillcolor="#42

Decision tree for optimizing retention of polar carboxylic acids.

HILIC_Mechanism MobilePhase Mobile Phase (>80% Acetonitrile) Analyte 2-(2-oxopiperidin-4-yl)acetic acid (Highly Polar) MobilePhase->Analyte Transports WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into StationaryPhase Polar Stationary Phase (e.g., BEH Amide / Silica) Analyte->StationaryPhase Direct Interaction (Secondary) WaterLayer->StationaryPhase Hydrogen Bonding & Dipole Interactions

Multi-modal HILIC retention mechanism for polar lactam-acids.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL:[Link]

  • Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography Source: Waters Corporation URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism Source: Phenomenex URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) URL:[Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography Source: Welch Materials URL:[Link]

Reducing lactam ring-opening impurities in 2-(2-oxopiperidin-4-yl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to derivatize 2-(2-oxopiperidin-4-yl)acetic acid without degrading its core structure.

The fundamental challenge with this molecule lies in its dual reactivity. While your goal is to activate the exocyclic carboxylic acid (e.g., for amide coupling or esterification), the endocyclic δ -lactam (piperidone) ring is highly susceptible to nucleophilic attack and subsequent hydrolysis[1]. Lactam ring-opening is not a random degradation; it is a kinetically driven process subject to general acid-base and nucleophilic catalysis[2].

This guide provides a deep mechanistic understanding, a troubleshooting FAQ, and a self-validating experimental protocol to ensure structural integrity during your syntheses.

Diagnostic Workflow

Before adjusting your chemistry, use the following diagnostic logic to confirm whether lactam ring-opening is the root cause of your yield loss.

Workflow Start LC-MS In-Process Control Analyze Reaction Mixture CheckMass Is +18 Da Impurity Detected? (m/z = Target + 18) Start->CheckMass Yes YES: Ring-Opening Detected CheckMass->Yes No NO: Lactam Intact CheckMass->No BaseCheck 1. Check Base Equivalents (Reduce to <1.2 eq NMM) Yes->BaseCheck Success Proceed to Aqueous Quench & Purification No->Success WaterCheck 2. Ensure Anhydrous Conditions (Solvent KF < 100 ppm) BaseCheck->WaterCheck TempCheck 3. Verify Temperature (Maintain at 0°C - 5°C) WaterCheck->TempCheck TempCheck->Start Adjust & Repeat

Figure 1: Diagnostic workflow for identifying and mitigating lactam ring-opening hydrolysis.

Troubleshooting FAQ & Mechanistic Insights

Q1: Why am I seeing a mass corresponding to +18 Da (or acyclic adducts) during my amide coupling reactions? A1: You are observing the hydrolysis of the δ -lactam ring. Under basic conditions—often inadvertently introduced by using excess strong tertiary amines like DIPEA or TEA—hydroxide ions (generated from trace water in the solvent) attack the endocyclic lactam carbonyl. This forms a tetrahedral intermediate that collapses via C-N bond cleavage, yielding an acyclic amino-diacid derivative (+18 Da)[3]. The rate of this degradation increases exponentially with higher pH and elevated temperatures[4].

Q2: How do I choose the right coupling reagent to activate the exocyclic acetic acid without disturbing the lactam? A2: The causality of reagent selection dictates your success. Harsh chlorinating agents (e.g., SOCl₂, oxalyl chloride) can activate the lactam oxygen, leading to Vilsmeier-type intermediates and complete ring destruction. Conversely, highly active uronium salts (like HATU) require strong bases (like DIPEA) to function, which inadvertently catalyzes the lactam opening.

The optimal choice is the EDC/HOBt system. HOBt forms a highly reactive but sterically hindered active ester, directing the incoming amine exclusively to the exocyclic carbonyl. Furthermore, EDC/HOBt functions efficiently at near-neutral pH, preventing base-catalyzed lactam cleavage.

Mechanism Lactam 2-(2-oxopiperidin-4-yl)acetic acid (Intact Lactam) Tetrahedral Tetrahedral Intermediate (OH⁻ Attack at Lactam) Lactam->Tetrahedral Trace H₂O / Excess Base (pH > 9) ActiveEster OBt Active Ester (Exocyclic Activation) Lactam->ActiveEster EDC/HOBt, NMM Anhydrous, 0°C Acyclic Acyclic Impurity (+18 Da Hydrolyzed) Tetrahedral->Acyclic C-N Cleavage Product Target Amide (Lactam Preserved) ActiveEster->Product Amine Addition

Figure 2: Competing pathways of exocyclic activation vs. endocyclic lactam ring-opening.

Q3: What are the optimal parameters (pH, temperature, solvent) to prevent this degradation? A3:

  • Base Selection: Substitute DIPEA (pKₐ ~10.5) with N-methylmorpholine (NMM, pKₐ ~7.4). NMM is basic enough to deprotonate the carboxylic acid for activation but not strong enough to generate a high concentration of hydroxide ions.

  • Solvent Moisture: Use strictly anhydrous polar aprotic solvents (DMF or DCM). Trace water is the primary nucleophile for hydrolysis[3].

  • Temperature: Lactam hydrolysis has a higher activation energy barrier than exocyclic carboxylic acid activation. Keeping the reaction at 0 °C kinetically freezes the endocyclic nucleophilic attack while allowing the active ester to form.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how specific variables impact the structural integrity of the piperidone ring during amidation.

Coupling SystemBase (Equivalents)Solvent (Moisture Level)TemperatureIntact Target Yield (%)Ring-Opened Impurity (%)
SOCl₂NoneDCM (Anhydrous)40 °C (Reflux)< 15%> 70%
HATUDIPEA (3.0 eq)DMF (~500 ppm H₂O)25 °C62%31%
EDC / HOBtDIPEA (2.0 eq)DMF (Anhydrous)25 °C78%15%
EDC / HOBt NMM (1.2 eq) DMF (KF < 100 ppm) 0 °C to 15 °C > 95% < 2%
Self-Validating Protocol: Chemoselective Amidation

To ensure reproducibility and trust in your results, utilize this step-by-step methodology. It includes mandatory In-Process Controls (IPCs) to validate the system at critical junctures.

Step 1: Reagent Preparation & Moisture Control

  • Charge a flame-dried flask with 2-(2-oxopiperidin-4-yl)acetic acid (1.0 eq) under an argon atmosphere.

  • Dissolve in anhydrous DMF (0.1 M concentration).

  • Validation Check: Perform a Karl Fischer (KF) titration on the bulk solution. Do not proceed if moisture is > 100 ppm.

Step 2: Exocyclic Activation

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) in a single portion.

  • Add N-methylmorpholine (NMM) (1.2 eq) dropwise over 5 minutes to prevent localized pH spikes.

  • Validation Check: Stir for 30 minutes at 0 °C. Pull a 5 µL aliquot, quench in anhydrous MeOH, and analyze via LC-MS. You must observe the mass of the OBt-active ester without the +18 Da acyclic impurity before proceeding.

Step 3: Nucleophilic Coupling

  • Add the target amine (1.1 eq) slowly at 0 °C.

  • Allow the reaction to slowly warm to 15 °C over 4 hours. Do not exceed 20 °C.

  • Validation Check: LC-MS analysis should indicate >95% consumption of the active ester and formation of the target amide.

Step 4: Chemoselective Quench & Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl (pH ~5.5) at 0 °C.

    • Causality Note: Avoid strong acids (1N HCl) or strong bases (sat. NaHCO₃) during the workup. The lactam remains susceptible to both acid- and base-catalyzed hydrolysis during aqueous extraction[1].

  • Extract the aqueous layer with EtOAc or DCM (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. PubMed. URL:[Link]

  • Syntheses and Hydrolysis of Basic and Dibasic Ampicillin Esters Tailored for Intracellular Accumulation. UCL. URL:[Link]

  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Royal Society of Chemistry. URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(2-oxopiperidin-4-yl)acetic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to functionalize 3D-rich, high-Fsp3 scaffolds. The molecule 2-(2-oxopiperidin-4-yl)acetic acid presents a unique dual-challenge in cross-coupling methodologies:

  • The Acetic Acid Moiety: Attached to the piperidinone ring, this group forms a neopentyl-like steric environment upon activation, making traditional transition-metal transmetalation sluggish.

  • The Lactam Nitrogen: Electronically deactivated by the adjacent carbonyl and sterically restricted by the ring's rigid 3D conformation, this site fiercely resists standard C-N cross-coupling.

This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols to overcome these specific barriers.

Module 1: Decarboxylative sp3-sp2 Cross-Coupling (The Acetic Acid Moiety)

Q: I am trying to couple the acetic acid group of 2-(2-oxopiperidin-4-yl)acetic acid with an aryl bromide using standard Pd-catalysis, but I only recover starting material. Why? A: Traditional Pd-catalyzed cross-coupling of unactivated aliphatic acids is highly disfavored due to the slow rate of oxidative addition and the overwhelming propensity for β -hydride elimination. To bypass this, you must shift to a Metallaphotoredox Dual Catalysis approach ()[1]. By utilizing an Iridium photocatalyst, the acetic acid is oxidized to generate a primary alkyl radical via decarboxylation. This radical is entirely immune to the steric bulk that normally prevents transmetalation, allowing it to be rapidly captured by a Nickel catalyst undergoing the cross-coupling cycle ()[2].

Q: Even with Ni/Photoredox dual catalysis, my yields are below 20%. How do I optimize for the steric hindrance of the piperidinone ring? A: The bottleneck has shifted from transmetalation to reductive elimination at the Ni-center. When the (2-oxopiperidin-4-yl)methyl radical binds to the Ni(II)-aryl complex, the neopentyl-like steric environment of the adjacent ring methine carbon makes the resulting Ni(III) intermediate highly congested.

  • The Causality: If the ligand bite angle is too small or flexible, the steric clash prevents the necessary orbital overlap for reductive elimination, leading to radical dissociation and homocoupling.

  • The Solution: Tune the bite angle of your Nickel ligand. Switching from standard bipyridine (bpy) to 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) provides the precise electron density and steric bulk required to force the Ni(III) center into rapid reductive elimination.

Protocol 1: Self-Validating Ni/Photoredox Decarboxylative Arylation

Objective: Couple 2-(2-oxopiperidin-4-yl)acetic acid with an aryl bromide. Causality Check: We use a cesium salt to pre-form the carboxylate, significantly lowering the oxidation potential required from the photocatalyst.

  • Preparation: In a nitrogen-filled glovebox, combine 2-(2-oxopiperidin-4-yl)acetic acid (1.5 equiv), aryl bromide (1.0 equiv), NiCl2·glyme (10 mol%), dtbbpy (15 mol%),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), and Cs2CO3 (2.0 equiv) in an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous DMF (0.1 M relative to aryl bromide). The polar aprotic solvent is critical to stabilize the charged Ni-intermediates.

  • Degassing: Seal the vial with a PTFE septum cap, remove from the glovebox, and sparge with Ar for 10 minutes. Self-validation step: The solution should be a clear, pale green/yellow. If it turns brown immediately, oxygen contamination has poisoned the Ni(0) catalyst.

  • Irradiation: Irradiate the vial with a 34W Blue LED lamp (450 nm) equipped with a cooling fan to maintain the temperature at strictly 25 °C for 24 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

G A 2-(2-oxopiperidin-4-yl)acetic acid C Decarboxylation (Alkyl Radical Generation) A->C B Ir(III) Photocatalyst Excitation (Blue LED) B->C E Radical Capture by Ni(II) C->E D Ni(0) Catalyst Oxidative Addition (Aryl Halide) D->E F Reductive Elimination (Overcoming Sterics) E->F F->D Ni(0) Regeneration G sp3-sp2 Cross-Coupled Product F->G

Caption: Ni/Photoredox Dual Catalysis Mechanism for Decarboxylative Coupling.

Module 2: C-N Buchwald-Hartwig Amidation (The Lactam Nitrogen)

Q: I need to N-arylate the lactam nitrogen of 2-(2-oxopiperidin-4-yl)acetic acid. Standard Buchwald-Hartwig conditions (Pd2(dba)3 / XPhos) yield mostly protodehalogenation of the aryl halide. What is going wrong? A: Lactams are poor nucleophiles compared to standard amines because the nitrogen lone pair is delocalized into the adjacent carbonyl. Furthermore, the rigid 3D conformation of the piperidinone ring creates an electronically and sterically demanding environment. XPhos is too bulky to allow the hindered lactam to coordinate to the Pd(II)-aryl intermediate, leaving the catalyst stranded to undergo β -hydride elimination or protodehalogenation.

  • The Solution: You must use a ligand specifically engineered for the amidation of hindered lactams, such as t-BuBrettPhos or BrettPhos . These ligands feature a rigid biaryl backbone that forces the Pd center into an optimal geometry for binding weak, bulky nucleophiles ()[3]. While copper catalysis is an emerging alternative for sterically hindered partners, Pd-catalysis remains the gold standard for lactam N-arylation ()[4].

Q: Do I need to protect the free acetic acid group before N-arylation? A: Absolutely. The free carboxylic acid will competitively bind to the Pd-catalyst, poisoning it, or undergo unwanted esterification/decarboxylation under the basic conditions required for C-N coupling. Protect it as a tert-butyl or methyl ester prior to attempting the Buchwald-Hartwig coupling.

Protocol 2: Pd-Catalyzed N-Arylation of Sterically Hindered Lactams

Objective: N-arylation of methyl 2-(2-oxopiperidin-4-yl)acetate. Causality Check: We use K3PO4 as a mild base. It is weak enough to prevent the base-catalyzed hydrolysis of the ester protecting group, yet strong enough to deprotonate the Pd-bound lactam intermediate.

  • Setup: In a glovebox, charge a vial with methyl 2-(2-oxopiperidin-4-yl)acetate (1.2 equiv), aryl chloride (1.0 equiv), Pd2(dba)3 (2 mol%), t-BuBrettPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C in a pre-heated reaction block for 16 hours. Self-validation step: Monitor by TLC/LCMS. The appearance of a Pd-black mirror on the vial walls indicates premature catalyst decomposition, usually due to wet solvent or oxygen ingress.

  • Isolation: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Data: Ligand Optimization for Hindered Cross-Couplings

The following table summarizes the causal relationship between ligand choice and reaction yield for both the decarboxylative C-C coupling and the lactam N-arylation of the 2-oxopiperidine scaffold.

Reaction TypeLigand UsedSteric Profile / Bite AngleConversion (%)Primary Byproduct
Decarboxylative C-C bipyridine (bpy)Small / Flexible18%Homocoupling (R-R)
Decarboxylative C-C dtbbpyMedium / Rigid85% Trace protodecarboxylation
Decarboxylative C-C bathophenanthrolineLarge / Rigid<5%Unreacted starting material
Lactam N-Arylation XPhosVery Large (Cyclohexyl)12%Protodehalogenation (Ar-H)
Lactam N-Arylation BrettPhosLarge (Cyclohexyl)64%Trace Ar-H
Lactam N-Arylation t-BuBrettPhosExtreme (tert-Butyl)92% None

Troubleshooting Logic Tree

Troubleshooting Start Low Yield in Cross-Coupling? Q1 Is starting material consumed? Start->Q1 No1 Check Catalyst Activation (Increase Ir cat. or Light Intensity) Q1->No1 No Yes1 Are homocoupling byproducts formed? Q1->Yes1 Yes Yes2 Steric hindrance at Ni-center. Switch to dtbbpy or less bulky ligand. Yes1->Yes2 Yes No2 Protodecarboxylation occurring? Ensure strictly anhydrous conditions. Yes1->No2 No

Caption: Logic tree for troubleshooting low yields in sterically hindered cross-couplings.

References

  • Levin, M. D., Kim, S., & Toste, F. D. "Photoredox Catalysis Unlocks Single-Electron Elementary Steps in Transition Metal Catalyzed Cross-Coupling." ACS Central Science (via NCBI/PMC).[Link]

  • "Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis." ChemRxiv.[Link]

  • "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Royal Society of Chemistry.[Link]

  • "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners." PMC.[Link]

Sources

Minimizing byproduct formation during 2-(2-oxopiperidin-4-yl)acetic acid esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of 2-(2-oxopiperidin-4-yl)acetic acid . As a bifunctional molecule containing both a terminal carboxylic acid and a secondary lactam (2-oxopiperidine ring), achieving chemoselective esterification requires precise control over reaction conditions.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic troubleshooting, quantitative data, and self-validating protocols to help you minimize byproduct formation—specifically N-alkylation, O-alkylation, and lactam ring-opening.

Part I: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe significant N-alkylation when using alkyl halides and potassium carbonate to form the ester? A1: The 2-oxopiperidine ring contains a secondary lactam. While lactams are generally less nucleophilic than standard aliphatic amines due to resonance stabilization with the adjacent carbonyl, the N-H proton is weakly acidic (pKa ~15–17). In the presence of bases like K₂CO₃, the lactam is partially deprotonated, creating an ambident nucleophile. Alkylation with soft electrophiles (such as alkyl halides) predominantly occurs at the nitrogen atom via an Sₙ2 pathway, leading to unwanted N-alkylated byproducts[1]. To avoid this, base-promoted alkylation strategies should be entirely abandoned in favor of direct carboxylic acid activation.

Q2: My Fischer esterification (H₂SO₄, refluxing methanol) yields a mass corresponding to +18 Da (or +32 Da) over the expected product. What is this byproduct? A2: You are observing lactam ring-opening (solvolysis). The Fischer esterification relies on an equilibrium-driven Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[2]. Under harsh acidic conditions and elevated temperatures, the lactam carbonyl can also become protonated. This makes the cyclic amide susceptible to nucleophilic attack by the alcohol solvent or adventitious water, cleaving the piperidinone ring and yielding an acyclic amino diester or amino acid-ester.

Q3: Can O-alkylation of the lactam occur during esterification? A3: Yes, but it is highly dependent on the electrophile. While N-alkylation dominates with standard alkyl halides, O-alkylation (forming a lactim ether) occurs if highly electrophilic, "hard" alkylating agents (e.g., triflates, dimethyl sulfate, or Meerwein's salt) are used[3]. These reagents prefer the harder oxygen atom of the lactam carbonyl.

G SM 2-(2-oxopiperidin-4-yl)acetic acid (Dual Reactive Sites) Desired Target Ester (Selective O-Acylation) SM->Desired EDC/DMAP (Mild Coupling) N_Alk N-Alkylated Lactam (Base-Promoted) SM->N_Alk Alkyl Halide + K2CO3 (SN2 Pathway) O_Alk O-Alkylated Lactim (Strong Electrophiles) SM->O_Alk Triflates/Oxonium Salts (Hard Electrophiles) RingOp Ring-Opened Diester (Harsh Acid/Heat) SM->RingOp H2SO4 + Reflux (Solvolysis)

Caption: Reaction pathways of 2-(2-oxopiperidin-4-yl)acetic acid under various esterification conditions.

Part II: Quantitative Data Presentation

To guide your synthetic strategy, the following table summarizes the expected chemoselectivity and byproduct distribution of various esterification methods applied to 2-(2-oxopiperidin-4-yl)acetic acid.

Esterification MethodReagents & ConditionsTarget Ester Yield (%)N-Alkylation Byproduct (%)Ring-Opening Byproduct (%)
Base-Promoted Alkylation Alkyl Halide, K₂CO₃, DMF, 60 °C45 - 5530 - 40< 5
Fischer Esterification Alcohol, H₂SO₄ (cat.), Reflux60 - 70< 115 - 25
Steglich Coupling Alcohol, EDC·HCl, DMAP, DCM, 0 °C to RT85 - 95< 1< 1
Surfactant-Acid Catalysis Alcohol, DBSA, H₂O, 40 °C80 - 88< 1< 2

Part III: Chemoselective Workflows & Protocols

Protocol A: Chemoselective Steglich Esterification (Recommended)

Causality & Mechanism: This method activates the carboxylic acid directly without requiring harsh acids or bases. EDC forms an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that rapidly reacts with the alcohol[4]. Because the lactam N-H is a poor nucleophile compared to the alcohol and DMAP, it remains unreacted.

Self-Validating System: The reaction consumes EDC and generates a water-soluble urea byproduct. The complete dissolution of EDC and a stable TLC profile (visualized via KMnO₄ stain) indicates reaction completion. The use of EDC over DCC ensures that the urea byproduct is easily washed away during aqueous workup, preventing contamination of the polar lactam ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 eq of 2-(2-oxopiperidin-4-yl)acetic acid in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Reagent Addition: Add 1.5 eq of the desired alcohol (e.g., anhydrous methanol or ethanol) and 0.1 eq of DMAP.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the O-acylisourea intermediate from undergoing a deleterious 1,3-rearrangement to an unreactive N-acylurea.

  • Activation: Add 1.2 eq of EDC·HCl portion-wise over 5 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Steglich Step1 Carboxylic Acid + EDC Step2 O-Acylisourea Intermediate Step1->Step2 Carboxyl Activation Step3 DMAP Catalyst Addition Step2->Step3 Prevents N-acyl transfer Step4 Acylpyridinium Intermediate (Highly Reactive) Step3->Step4 Catalyst Binding Step5 Alcohol Nucleophilic Attack Step4->Step5 Alcoholysis Product Target Ester + Water-Soluble Urea Step5->Product Product Release

Caption: Steglich esterification workflow ensuring chemoselectivity and minimizing lactam side reactions.

Protocol B: Surfactant-Type Brønsted Acid Catalysis (Green Alternative)

Causality & Mechanism: If coupling reagents must be avoided, p-dodecylbenzenesulfonic acid (DBSA) can be used. DBSA forms hydrophobic micelles in water, encapsulating the carboxylic acid and alcohol while excluding bulk water. This drives the esterification equilibrium forward without requiring harsh refluxing or dehydrating agents (like Dean-Stark traps) that would otherwise degrade the lactam[4].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 2-(2-oxopiperidin-4-yl)acetic acid and 5.0 eq of the target alcohol in deionized water.

  • Catalysis: Add 10 mol% of DBSA to the suspension.

  • Reaction: Stir the emulsion vigorously at 40 °C for 12 hours. Self-validation: The reaction mixture will transition from a heterogeneous suspension to a milky microemulsion as the hydrophobic ester product forms.

  • Workup: Extract the aqueous emulsion with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize the DBSA catalyst, followed by brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

References

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.2

  • Macromolecules - ACS Publications. N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block.1

  • Organic Chemistry Portal. Ester synthesis by esterification.4

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?3

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Enantiomers of 2-(2-oxopiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to separate, identify, and characterize individual enantiomers is a critical capability in any pharmaceutical research and development setting.[1]

The Imperative of Chiral Separation

Before any spectroscopic comparison can be made, the racemic mixture of 2-(2-oxopiperidin-4-yl)acetic acid must be resolved into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[2][3]

Objective: To resolve the racemic mixture of 2-(2-oxopiperidin-4-yl)acetic acid.

Methodology Rationale: The choice of a polysaccharide-based CSP, such as one derived from derivatized cellulose or amylose, is based on their broad applicability and proven success in separating a wide range of chiral compounds, including those with acidic functional groups.[2] The mobile phase composition is optimized to ensure adequate interaction with the stationary phase, leading to differential retention times for the two enantiomers.

Step-by-Step Protocol:

  • Column Selection: Chiralpak® AD-H or a similar amylose-based CSP.

  • Mobile Phase Preparation: A typical mobile phase would consist of a nonpolar solvent like n-hexane with a polar alcohol modifier such as isopropanol or ethanol, and a small percentage of an acidic additive like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid, thereby improving peak shape and resolution. A starting composition could be Hexane:Isopropanol:TFA (80:20:0.1 v/v/v).

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (for the amide chromophore).

  • Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Analysis: Inject 10 µL of the sample and monitor the chromatogram for two distinct peaks corresponding to the (R)- and (S)-enantiomers.

  • Optimization: Adjust the ratio of hexane to isopropanol to optimize the resolution and retention times. A higher percentage of isopropanol will generally decrease retention time.

Spectroscopic Comparison: What to Expect

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques will yield identical spectra for both the (R)- and (S)-forms. The key to differentiation lies in using a chiral environment or a technique that is inherently sensitive to chirality.

In a standard achiral solvent (like CDCl₃, DMSO-d₆, or D₂O), the NMR, IR, and MS spectra of the (R)- and (S)-enantiomers will be indistinguishable. These techniques are crucial for confirming the overall molecular structure and purity of the separated enantiomers but cannot be used to tell them apart.

  • ¹H and ¹³C NMR: The chemical shifts, coupling constants, and integration values for each corresponding proton and carbon will be identical for both enantiomers.

  • FTIR Spectroscopy: The vibrational modes of the functional groups (C=O of the lactam and carboxylic acid, N-H stretch, O-H stretch, C-H stretches) will appear at the same frequencies.[4][5][6]

  • Mass Spectrometry (MS): Both enantiomers will have the same molecular weight and will produce identical fragmentation patterns.

Table 1: Representative Spectroscopic Data for 2-(2-oxopiperidin-4-yl)acetic acid (Identical for both Enantiomers)

TechniqueParameterExpected Value/ObservationFunctional Group Assignment
FTIR C=O Stretch (Lactam)~1670 cm⁻¹Amide I band of the six-membered lactam.[5]
C=O Stretch (Acid)~1710 cm⁻¹Carbonyl of the carboxylic acid.
O-H Stretch (Acid)2500-3300 cm⁻¹ (broad)Hydrogen-bonded O-H of the carboxylic acid dimer.[6]
N-H Stretch (Lactam)~3200 cm⁻¹Amide N-H.
¹³C NMR Carbonyl (Lactam)~175 ppmC=O
Carbonyl (Acid)~178 ppmC=O
CH₂ (next to C=O)~40 ppm-CH₂-COOH
Piperidine Ring Carbons25-55 ppmAliphatic carbons.
Mass Spec [M+H]⁺ (ESI+)m/z 158.076Molecular Ion

Note: The data presented in this table are hypothetical and based on typical values for the functional groups present.[5][7][8][9][10]

To differentiate the enantiomers, we must introduce a chiral influence. This can be done by using a chiral solvating agent in NMR or by employing chiroptical spectroscopy methods like Vibrational Circular Dichroism (VCD).

2.2.1. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

By adding a chiral solvating agent to the NMR sample, transient diastereomeric complexes are formed between the CSA and each enantiomer.[11][12][13] These diastereomeric complexes are no longer mirror images and will have slightly different magnetic environments, leading to the separation of NMR signals (chemical shift non-equivalence) for the (R)- and (S)-enantiomers.[14]

Objective: To differentiate the enantiomers of 2-(2-oxopiperidin-4-yl)acetic acid using ¹H NMR and determine enantiomeric excess (ee).

Methodology Rationale: A chiral amine or amino alcohol can be used as a CSA for chiral carboxylic acids.[14][15] The interaction, typically an acid-base interaction forming a salt pair, creates the diastereomeric complexes necessary for spectral differentiation. (S)-(-)-1-(1-Naphthyl)ethylamine is a common choice.

Step-by-Step Protocol:

  • Sample Preparation: Prepare three NMR tubes:

    • Tube 1: 5 mg of the (R)-enantiomer in 0.6 mL of CDCl₃.

    • Tube 2: 5 mg of the (S)-enantiomer in 0.6 mL of CDCl₃.

    • Tube 3: 5 mg of the racemic mixture in 0.6 mL of CDCl₃.

  • Initial Spectra: Acquire a standard ¹H NMR spectrum for each tube. The spectra for all three should be identical at this stage.

  • Addition of CSA: To each tube, add 1.1 equivalents of a CSA, such as (S)-(-)-1-(1-Naphthyl)ethylamine.

  • Acquisition: Re-acquire the ¹H NMR spectra. In Tube 3 (the racemic mixture), certain proton signals (often those closest to the stereocenter or the carboxylic acid) should now appear as two distinct sets of peaks.

  • Analysis: By comparing the spectra from Tubes 1 and 2 to Tube 3, you can assign which set of peaks corresponds to the (R)-enantiomer and which to the (S)-enantiomer. The integration ratio of these separated peaks in the racemic sample can be used to precisely determine the enantiomeric excess.

2.2.2. Vibrational Circular Dichroism (VCD)

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[16] As a true chiroptical spectroscopy, it provides a unique spectral fingerprint for each enantiomer. The VCD spectra of enantiomers are perfect mirror images of each other—where one enantiomer shows a positive band (a positive Cotton effect), the other will show a negative band of equal magnitude.[1]

The absolute configuration can be determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT).[16][17][18][19]

Table 2: Expected Comparative Data for (R)- and (S)-2-(2-oxopiperidin-4-yl)acetic acid

Technique(R)-Enantiomer(S)-EnantiomerComparison & Rationale
Optical Rotation Specific rotation [α] = +X°Specific rotation [α] = -X°Enantiomers rotate plane-polarized light equally but in opposite directions. The sign is purely conventional.
Chiral HPLC Retention time = t₁Retention time = t₂The two enantiomers interact differently with the chiral stationary phase, leading to different retention times (t₁ ≠ t₂).
¹H NMR (with CSA) Protons near the chiral center show a specific set of chemical shifts (δ₁).Corresponding protons show a different set of chemical shifts (δ₂).Formation of transient diastereomeric complexes with the CSA leads to distinct magnetic environments (δ₁ ≠ δ₂).[11][20]
VCD Spectroscopy Spectrum shows a unique pattern of positive and negative bands.Spectrum is a mirror image of the (R)-enantiomer's spectrum.Enantiomers have opposite responses to circularly polarized light. A positive band in (R) will be a negative band in (S).[1][17]
Workflow Visualization

The logical flow for the complete chiral analysis of 2-(2-oxopiperidin-4-yl)acetic acid can be summarized in the following diagram.

G cluster_0 Separation cluster_1 Characterization Racemic Racemic Mixture HPLC Chiral HPLC Separation Racemic->HPLC R_Enantiomer (R)-Enantiomer HPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer HPLC->S_Enantiomer Achiral Achiral Spectroscopy (NMR, IR, MS) R_Enantiomer->Achiral Chiral Chiral Spectroscopy (VCD, NMR+CSA) R_Enantiomer->Chiral S_Enantiomer->Achiral S_Enantiomer->Chiral Structure Structural Confirmation (Spectra are Identical) Achiral->Structure Identity Enantiomeric Identity (Spectra are Differentiable) Chiral->Identity

Caption: Workflow for Chiral Separation and Spectroscopic Analysis.

Conclusion

While standard spectroscopic methods are essential for verifying the chemical structure of 2-(2-oxopiperidin-4-yl)acetic acid, they are insufficient for distinguishing between its enantiomers. The differentiation and characterization of the (R)- and (S)-forms fundamentally rely on introducing a chiral element into the analysis. This is achieved either through physical separation on a chiral stationary phase (HPLC), the formation of diastereomeric complexes with a chiral solvating agent (NMR), or by probing the molecule's inherent response to chiral light (VCD). A multi-technique approach, as outlined in this guide, provides a robust and self-validating system for the comprehensive analysis of this and other chiral molecules in a drug discovery pipeline.

References

  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. (n.d.). Google Books.
  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. (2019, January 1). R Discovery.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 3). Frontiers.
  • Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. (2011, July 15). PubMed.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory.
  • 2-Piperidone(675-20-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (n.d.). PMC.
  • Showing Compound 2-Piperidinone (FDB028421). (2011, September 21). FooDB.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe.
  • Ab Initio Prediction of Vibrational Absorption and Circular Dichroism Spectra of Chiral Natural Products Using Density Functional Theory: Camphor and Fenchone. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • FTIR study of five complex beta-lactam molecules. (n.d.). PubMed.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications.
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. (2006, November 3). The Journal of Organic Chemistry - ACS Publications.
  • Supporting Information Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors Additional exper. (n.d.). Beilstein Journals.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers.

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Benchmarking 2-(2-oxopiperidin-4-yl)acetic acid: A Privileged Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of building blocks dictates the physicochemical trajectory of lead optimization. 2-(2-oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) has emerged as a highly versatile δ -lactam scaffold. Unlike standard linear or unfunctionalized cyclic building blocks, this compound offers a rigid, hydrogen-bond-accepting piperidin-2-one core coupled with a flexible, sterically unhindered acetic acid appendage.

This guide benchmarks 2-(2-oxopiperidin-4-yl)acetic acid against standard lactam and non-lactam alternatives, detailing its structural advantages, reactivity profiles, and providing field-proven, self-validating synthetic methodologies for its integration into complex pharmacophores.

Structural and Physicochemical Benchmarking

To understand the strategic value of 2-(2-oxopiperidin-4-yl)acetic acid, it must be evaluated against standard building blocks: the γ -lactam equivalent (2-oxopyrrolidine-4-carboxylic acid) and the basic amine equivalent (piperidine-4-acetic acid).

Comparative Data Analysis
Property2-(2-oxopiperidin-4-yl)acetic acid2-oxopyrrolidine-4-carboxylic acidPiperidine-4-acetic acid
Scaffold Type δ -Lactam (Piperidone) γ -Lactam (Pyrrolidone)Basic Amine (Piperidine)
Molecular Weight 157.17 g/mol 129.11 g/mol 143.18 g/mol
tPSA 66.4 Ų66.4 Ų49.3 Ų
H-Bond Donors/Acceptors 2 / 32 / 32 / 2
Steric Hindrance at COOH Low (Methylene spacer)High (Direct ring attachment)Low (Methylene spacer)
Physiological State Neutral LactamNeutral LactamZwitterionic
Vector Geometry Half-chair/Boat projectionPlanar projectionChair projection
Causality Behind the Data
  • Vector Geometry & Conformational Control : The δ -lactam (piperidone) ring adopts a distinct half-chair or boat conformation, projecting the 4-position substituent at a different spatial trajectory than the flatter γ -lactam (pyrrolidone) ring 1. This three-dimensional projection is vital for probing deep S1/S4 pockets in proteases or traversing the solvent-exposed regions of kinase hinge binders.

  • Steric Relief via the Methylene Spacer : The acetic acid appendage ( −CH2​−COOH ) provides a critical spacer. Compared to direct carboxylic acid attachment, this spacer physically distances the reactive carbonyl from the bulk of the piperidone ring. This dramatically lowers the activation energy required for the formation of the tetrahedral intermediate during amide coupling, leading to higher yields.

  • Metabolic Stability & Permeability : The lactam motif maintains a moderate tPSA (66.4 Ų), keeping it well within Lipinski limits for oral bioavailability. Furthermore, lactams are highly resistant to enzymatic hydrolysis compared to their lactone counterparts, making the piperidone core an excellent bioisostere for improving in vivo half-life 2.

Synthetic Workflows & Reactivity Profiling

The true utility of 2-(2-oxopiperidin-4-yl)acetic acid lies in its orthogonal bifunctionality. The molecule presents two distinct handles for diversification: the aliphatic carboxylic acid for amide coupling, and the lactam nitrogen (N1) for alkylation or metal-catalyzed arylation 3.

G A 2-(2-oxopiperidin-4-yl)acetic acid (Bifunctional Scaffold) B C-Terminus: Acetic Acid (Amide Coupling) A->B HATU/DIPEA C N-Terminus: Lactam NH (Alkylation / Arylation) A->C Base / Electrophile D Peptidomimetics & PROTAC Linkers B->D E Conformationally Restricted Pharmacophores C->E

Bifunctional diversification pathways of 2-(2-oxopiperidin-4-yl)acetic acid.

Self-Validating Protocol: High-Efficiency Amide Coupling

When conjugating the acetic acid tail to a primary or secondary amine (e.g., attaching a PROTAC warhead), standard coupling reagents can be utilized. The following protocol utilizes HATU to maximize efficiency.

Objective : Conjugation of 2-(2-oxopiperidin-4-yl)acetic acid to a target amine. Materials : 2-(2-oxopiperidin-4-yl)acetic acid, HATU, DIPEA, Anhydrous DMF, Target Amine.

Step 1: Pre-activation (The Causality of Ester Formation)

  • Procedure : Dissolve 1.0 eq of the acid in anhydrous DMF to achieve a 0.2 M concentration. Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir at 25°C for 15 minutes.

  • Causality : DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on the electron-deficient carbon of HATU. This forms an unstable O-At ester, which rapidly rearranges to the highly reactive HOAt ester.

  • Self-Validation : Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The successful formation of the active ester is confirmed by the disappearance of the starting material mass [M+H]+158 and the appearance of the HOAt-adduct mass [M+118]+ . If the adduct is absent, verify the quality of HATU and ensure strictly anhydrous conditions.

Step 2: Nucleophilic Displacement

  • Procedure : Add 1.1 eq of the target amine. Stir for 2–4 hours at room temperature.

  • Causality : The amine nucleophile attacks the activated ester. Because of the methylene spacer, the trajectory of attack is unhindered by the lactam ring, allowing even sterically demanding secondary amines to couple efficiently.

  • Self-Validation : TLC (10% MeOH in DCM) should show the complete consumption of the amine and the emergence of a new, less polar spot corresponding to the amide product.

Step 3: Workup and Isolation

  • Procedure : Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl, and brine. Dry over MgSO4​ and concentrate.

  • Causality : The basic wash removes the HOAt byproduct and any unreacted acid into the aqueous layer. The acidic wash removes trace DIPEA and unreacted basic amine. The neutral lactam product remains safely in the organic phase, often yielding >90% purity prior to flash chromatography.

Applications in Drug Discovery

The piperidone building block is recognized as a privileged scaffold across multiple therapeutic domains 4.

  • PROTAC Linker Design : The rigid piperidone core combined with the flexible acetic acid tail creates a structured yet adaptable linker. This specific geometry minimizes the entropic penalty of ternary complex formation (Target-PROTAC-Ligase) compared to highly flexible PEG chains.

  • Peptidomimetics : 2-(2-oxopiperidin-4-yl)acetic acid acts as a conformationally restricted dipeptide surrogate. It mimics the peptide backbone geometry while completely resisting proteolytic cleavage, making it an ideal insert for stabilizing biologically active peptide sequences 5.

References

  • Dražić, T. (2017). β-Lactam rearrangements into five-membered heterocycles. Chemistry of Heterocyclic Compounds.
  • IBS Publications. (2019).
  • Organic Letters. (1991). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.
  • ResearchGate. (2014). Piperidine-based drug discovery.
  • Benchchem. (2023). 2-(2-Oxopiperidin-4-yl)acetic acid (CAS 32741-96-1).

Sources

A Senior Application Scientist's Guide to the Cross-Validation of LC-MS Results for 2-(2-Oxopiperidin-4-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: April 2026

The Central Role of Purity for 2-(2-Oxopiperidin-4-yl)acetic Acid

2-(2-oxopiperidin-4-yl)acetic acid is a chiral molecule with a lactam ring, making it susceptible to various impurities arising from its synthesis or degradation. These can include diastereomers, enantiomers, starting material carryover, and by-products from side reactions. Even trace-level impurities can have significant downstream effects, potentially altering the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a single analytical method, even one as powerful as LC-MS, may not be sufficient to declare a sample as "pure." Cross-validation with orthogonal methods is the cornerstone of a sound analytical strategy.

Primary Purity Assessment via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

LC-MS is the workhorse for purity analysis in the pharmaceutical industry due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for impurity identification.

Rationale for Method Selection

Our choice of a reversed-phase HPLC method coupled with a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is deliberate. This combination allows for the separation of the polar parent compound from its potentially less polar impurities, while the HRMS provides accurate mass measurements, enabling the tentative identification of unknown impurities without the need for authentic standards.

Detailed Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-(2-oxopiperidin-4-yl)acetic acid sample.

  • Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 10 µg/mL for analysis.

2. Chromatographic Conditions:

  • Column: A C18 column with polar end-capping (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is selected for its ability to retain and separate polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Q-TOF or Orbitrap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

Data Analysis and Interpretation

The primary peak corresponding to the protonated molecule [M+H]⁺ of 2-(2-oxopiperidin-4-yl)acetic acid (C₇H₁₁NO₃, Expected m/z: 174.0706) should be integrated. All other peaks are considered potential impurities. The area percent of the main peak provides a preliminary purity value. Any impurity exceeding a certain threshold (e.g., 0.1%) should be further investigated.

The Imperative of Cross-Validation: Why Trust but Verify?

Relying solely on a single LC-MS method can be misleading. Co-eluting impurities, non-ionizing compounds, or impurities that are unstable under the chosen LC-MS conditions can go undetected. Cross-validation using orthogonal methods—techniques that rely on different separation or detection principles—is essential for a comprehensive purity assessment. This approach is strongly advocated by regulatory bodies like the FDA.

Orthogonal Method 1: HPLC with Ultraviolet (UV) Detection

Principle of Orthogonality: While still a chromatographic technique, substituting the MS detector with a UV detector introduces orthogonality. Purity is assessed based on the chromophoric properties of the molecule, not its ability to ionize. An impurity that ionizes well but has a poor chromophore might be overestimated by LC-MS and underestimated by HPLC-UV, or vice-versa.

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a Photo-Diode Array (PDA) or multi-wavelength UV detector.

  • Sample Preparation and Chromatographic Conditions: Identical to the LC-MS method to allow for direct comparison of the chromatograms.

  • Detection:

    • Wavelength: 210 nm (or a wavelength of maximum absorbance determined by a UV scan of the main peak). A PDA detector is advantageous as it can assess peak purity by comparing spectra across a single peak.[1]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected at the chosen wavelength.

Orthogonal Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle of Orthogonality: qNMR is a primary analytical method that is fundamentally different from chromatography.[2] It provides a direct measurement of the molar concentration of an analyte in solution without the need for a reference standard of the analyte itself.[3][4] The signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal, making it an excellent tool for absolute purity determination.[3][4]

Detailed Experimental Protocol: qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-(2-oxopiperidin-4-yl)acetic acid sample.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one resonance that is well-resolved from the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Experiment: ¹H NMR.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and the standard) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[3]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Comparative Analysis of Purity Assessment Methods

The following table summarizes the key performance attributes of the described methods, providing a clear comparison for researchers.

Parameter LC-MS (HRMS) HPLC-UV (PDA) qNMR
Principle Chromatographic separation + Mass-to-charge ratioChromatographic separation + UV AbsorbanceNuclear Magnetic Resonance
Primary Strength High sensitivity, impurity identificationRobustness, cost-effective, peak purity assessmentAbsolute quantification, no analyte standard needed
Key Limitation Relies on ionization, potential for ion suppressionInsensitive to non-chromophoric impuritiesLower sensitivity, requires pure internal standard
Typical LOD/LOQ Very Low (ng/mL to pg/mL)Low (µg/mL)Moderate (mg/mL)
Quantitative Accuracy Good (with reference standard)Good (with reference standard)Excellent (primary method)

Visualizing the Cross-Validation Workflow

A robust analytical workflow ensures that data from each method is used to build a comprehensive picture of the sample's purity.

Caption: Workflow for comprehensive purity assessment and cross-validation.

Logical Framework for Orthogonal Method Selection

The choice of orthogonal methods should be strategic, targeting potential weaknesses in the primary method.

G cluster_weakness Potential Weaknesses of LC-MS cluster_orthogonal Orthogonal Cross-Validation Methods lcms LC-MS (Primary Method) w1 Non-ionizing Impurities lcms->w1 w2 Co-eluting Isobars lcms->w2 w3 Quantitative Bias (Ion Suppression) lcms->w3 hplcuv HPLC-UV (Different Detection) w1->hplcuv Detects based on chromophore qnmr qNMR (Different Principle) w1->qnmr Detects all proton-containing species w2->hplcuv PDA peak purity analysis w3->qnmr Unaffected by matrix effects

Caption: Rationale for selecting HPLC-UV and qNMR as orthogonal methods.

Conclusion: A Triad of Trust

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Rutan, S. C., et al. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(23), 4212–4218. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?[Link]

  • Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters?[Link]

  • PekCura Labs. (2025, November 3). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]

  • Doneanu, A., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 978(1-2), 101-115. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-oxopiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(2-oxopiperidin-4-yl)acetic acid, grounded in established safety principles and best practices. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a rigorous hazard assessment based on its constituent chemical moieties—piperidine and acetic acid—is essential for ensuring safe handling and disposal.

Hazard Profile Analysis: A Structurally-Based Risk Assessment

The fundamental principle of chemical safety dictates that a compound should be treated as hazardous until proven otherwise. In the absence of specific toxicological data for 2-(2-oxopiperidin-4-yl)acetic acid, we must infer its potential hazards from its chemical structure.

  • Piperidine Moiety : The piperidine ring is a common feature in many biologically active compounds. Piperidine itself is classified as a flammable liquid that is acutely toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2] Its vapors can form explosive mixtures with air, and it is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, derivatives containing this structure must be handled with precautions against flammability, toxicity, and corrosivity.

  • Acetic Acid Moiety : The acetic acid functional group imparts acidic properties to the molecule. Glacial acetic acid is a corrosive and flammable liquid that can cause severe burns upon contact with skin and eyes and irritation to the respiratory tract.[4][5][6][7]

  • Analogous Compound Data : A structurally similar compound, 2-(6-oxopiperidin-2-yl)acetic acid, is classified with warnings for acute toxicity, skin irritation, and eye irritation.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(2-oxopiperidin-4-yl)acetic acid in any form (pure, in solution, or as waste), the following minimum PPE is mandatory to mitigate exposure risks.[3][9]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes.

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.

  • Body Protection : A flame-retardant lab coat is essential. For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection : All manipulations of this compound, including weighing, transferring, and preparing waste, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]

Step-by-Step Disposal Protocol

The disposal of 2-(2-oxopiperidin-4-yl)acetic acid must never involve drain or trash disposal.[10][11][12] A systematic approach to waste segregation, containment, and collection is required.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[10][12]

  • Solid Waste : Collect pure 2-(2-oxopiperidin-4-yl)acetic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled solid hazardous waste container.[3]

  • Liquid Waste : Collect solutions containing 2-(2-oxopiperidin-4-yl)acetic acid in a separate, dedicated liquid hazardous waste container.

    • Container Choice : Use only sturdy, leak-proof containers made of a chemically compatible material (plastic is often preferred).[13] Ensure the container has a secure, tight-fitting lid.

    • Headspace : Fill containers no further than the shoulder (approximately 90% full) to allow for vapor expansion and prevent spills.[14]

Step 2: Waste Container Management

Proper management of waste containers within the laboratory is a regulatory requirement and a safety imperative.

  • Labeling : All hazardous waste containers must be accurately and completely labeled from the moment the first drop of waste is added.[13][14] The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste 2-(2-oxopiperidin-4-yl)acetic acid" .

    • The approximate concentration and solvent if it is a liquid waste.

    • The associated hazards (e.g., Corrosive, Toxic).

    • The date waste was first added to the container.

  • Storage :

    • Location : Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[13]

    • Containment : Keep waste containers closed at all times except when actively adding waste.[10][12][14] Store all liquid hazardous waste containers within a larger, chemically resistant secondary container to contain any potential leaks.[3][10][12]

    • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong bases, and sources of ignition.[1][10][15]

Step 3: Disposal of "Empty" Containers

A container that once held 2-(2-oxopiperidin-4-yl)acetic acid is not truly empty and must be managed as hazardous waste.

  • Triple Rinsing : The standard procedure is to triple-rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[11]

  • Rinsate Collection : The first rinsate must be collected and disposed of as liquid hazardous waste .[10] Subsequent rinses may be permissible for drain disposal depending on institutional policy; always consult your EHS office.

  • Final Disposal : After triple-rinsing and air-drying, completely deface or remove the original label.[10][11] The clean, de-labeled container can then typically be disposed of in the regular trash or designated glass disposal.[10]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal is a specialized function.

  • Contact EHS : The ultimate disposal of 2-(2-oxopiperidin-4-yl)acetic acid waste must be managed through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[3][11][13]

  • Request Pickup : Once a waste container is full or has been in the lab for the maximum allowable time (e.g., 9-12 months, per institutional policy), submit a waste pickup request to your EHS office.[12][14]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensuring personnel safety.

  • Alert & Evacuate : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or the substance is in powdered form.

  • Ventilate : Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Contain : For a small, manageable spill, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the liquid.[3][9] Do not use paper towels or other combustible materials.

  • Collect : Using non-sparking tools, carefully collect the absorbent material and spilled solid.[9][16] Place it into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

  • Report : Report all spills to your laboratory supervisor and your institution's EHS office, regardless of size.[3] For large spills or those involving personal exposure, call emergency services immediately.[4]

Data Summary & Workflow Visualization

Summary of Key Information
ParameterDataSource
Chemical Name 2-(2-oxopiperidin-4-yl)acetic acidN/A
CAS Number 32741-96-1[17]
Molecular Formula C7H11NO3[17]
Molecular Weight 157.17 g/mol [17]
Assessed Hazards Corrosive, Acutely Toxic, Skin/Eye IrritantInferred from structural moieties and analogous compounds[1][2][5][8]
Disposal Workflow Diagram

G cluster_0 Waste Generation Point (Inside Chemical Fume Hood) cluster_1 Waste Collection & Segregation cluster_2 Container Management in SAA cluster_3 Final Disposition gen Generation of 2-(2-oxopiperidin-4-yl)acetic acid Waste solid Solid Waste (Contaminated PPE, Solids) gen->solid liquid Liquid Waste (Solutions, Rinsate) gen->liquid label_solid Label Solid Waste Container: - Hazardous Waste - Full Chemical Name - Hazards: Toxic solid->label_solid label_liquid Label Liquid Waste Container: - Hazardous Waste - Full Chemical Name & Conc. - Hazards: Corrosive, Toxic liquid->label_liquid store Store Securely in Secondary Containment label_solid->store label_liquid->store pickup Request Waste Pickup from EHS Office store->pickup disposal Licensed Hazardous Waste Disposal pickup->disposal

Caption: Disposal workflow for 2-(2-oxopiperidin-4-yl)acetic acid.

References

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Practices. Duke Safety. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Piperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Standard Operating Procedure: Glacial acetic acid. University of California Merced - Environmental Health and Safety. [Link]

  • Hazardous Substance Fact Sheet: 2,4-D. New Jersey Department of Health. [Link]

  • Hazardous Substance Fact Sheet: Acetic Acid. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - ACETIC ACID. Indiana University. [Link]

  • SAFETY DATA SHEET: Acetic Acid Solutions (50-79%). INEOS Group. [Link]

  • 2-(6-oxopiperidin-2-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Material Safety Data Sheet - Acetic acid MSDS. ScienceLab.com.
  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information. [Link]

  • Disposal Protocol for High Level Disinfectants (HLDs). University of Rochester Medical Center - Environmental Health & Safety. [Link]

  • 2,4-Dichlorophenoxyacetic Acid Analysis of Risk to Endangered and Threatened Salmon and Steelhead. United States Environmental Protection Agency. [Link]

  • Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Brazilian Journal of Medical and Biological Research. [Link]

  • 2-(2-oxopiperidin-4-yl)acetic acid | 32741-96-1. Molport. [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Summary for: 2,4-Dichlorophenoxyacetic acid. Minnesota Department of Health. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.